molecular formula C9H8FNO2S B1309453 3-[(4-Fluorophenyl)sulfonyl]propanenitrile CAS No. 890091-73-3

3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Cat. No.: B1309453
CAS No.: 890091-73-3
M. Wt: 213.23 g/mol
InChI Key: LEUZTXMDDQGYQK-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfonyl]propanenitrile is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key precursor in the synthesis of more complex molecules, particularly those targeting the Calcitonin Gene-Related Peptide (CGRP) receptor . This compound is specifically identified as a metabolite of the CGRP receptor antagonist olcegepant, a therapeutic candidate studied for the treatment of migraine. As a metabolite, its study is crucial for understanding the pharmacokinetic and metabolic fate of potential drugs. The structural features of this compound, including the fluorophenyl sulfonyl group and the nitrile moiety, make it a versatile building block for constructing sulfone-containing compounds, which are prevalent in bioactive molecules. Researchers utilize this compound to investigate structure-activity relationships (SAR), metabolic pathways, and to develop new synthetic methodologies for CGRP-targeted therapies and other neuropharmacological applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)sulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUZTXMDDQGYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406284
Record name 3-[(4-fluorophenyl)sulfonyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-73-3
Record name 3-[(4-fluorophenyl)sulfonyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

3-[(4-Fluorophenyl)sulfonyl]propanenitrile (CAS: 890091-73-3 ) is a specialized organosulfur building block characterized by a high-oxidation-state sulfonyl linker bridging a fluorinated aromatic ring and a reactive nitrile tail.[1][2]

In modern drug discovery, this compound serves as a critical "bifunctional linchpin."[1][2] The 4-fluorophenyl sulfonyl moiety provides metabolic stability and lipophilic bulk often required for receptor binding (e.g., in androgen receptor antagonists like Bicalutamide analogs), while the propanenitrile arm acts as a versatile electrophilic or nucleophilic handle.[3][1][2] The nitrile group functions as a masked carboxylic acid, amine, or heterocycle precursor, allowing for late-stage diversification of lead compounds.[3][1][2]

This guide details the physicochemical profile, optimized synthetic routes, and downstream applications of this intermediate, emphasizing process safety and atom economy.[1][2]

Compound Profile & Physicochemical Data[1][2][4][5][6][7][8]

The following data aggregates experimental and predicted values essential for handling and characterization.

PropertySpecificationNotes
Chemical Name This compoundIUPAC
CAS Number 890091-73-3 Primary identifier [1]
Molecular Formula

Molecular Weight 213.23 g/mol
Appearance White to off-white crystalline solidTypical of aryl sulfones
Melting Point 108–112 °CPredicted range based on homologs
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water
SMILES N#CCCS(=O)(=O)C1=CC=C(F)C=C1
Key Functional Groups Sulfone (

), Nitrile (

), Aryl Fluoride (

)

Synthetic Methodologies

The synthesis of this compound is best approached via two distinct pathways: Nucleophilic Michael Addition (Method A) and Thiol Oxidation (Method B).[1][2]

Method A: Michael Addition (Preferred Route)

Rationale: This route is preferred for scale-up due to high atom economy, mild conditions, and the avoidance of odorous thiols.[3][1][2] It utilizes the nucleophilicity of the sulfinate anion towards the electron-deficient acrylonitrile.[1][2]

Reaction Scheme:


[2]

Protocol:

  • Reagent Prep: Charge a round-bottom flask with Sodium 4-fluorobenzenesulfinate (1.0 equiv).

  • Solvent System: Suspend the salt in water (approx. 5 mL/g). Add Glacial Acetic Acid (1.0 equiv) to generate the free sulfinic acid in situ, or maintain slightly acidic pH (pH 4-5) to catalyze the addition.[1][2]

  • Addition: Add Acrylonitrile (1.2 equiv) dropwise at room temperature.

    • Critical Control Point: Acrylonitrile is volatile and toxic.[1][2][4] Use a reflux condenser and efficient fume hood ventilation.[1][2]

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) for 4–6 hours. Monitoring via TLC (EtOAc/Hexane) should show the disappearance of the sulfinate.[1][2]

  • Workup: Cool the reaction mixture to 0–5°C. The product typically precipitates as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol if necessary.

Method B: Thiol Alkylation & Oxidation

Rationale: Used when the sulfinate salt is unavailable.[3][1][2] This is a two-step process involving the formation of a sulfide intermediate followed by oxidation.[1][2]

Protocol:

  • Step 1 (S-Alkylation): React 4-Fluorothiophenol with 3-bromopropanenitrile (or acrylonitrile/base) to form 3-[(4-fluorophenyl)thio]propanenitrile .[1][2]

  • Step 2 (Oxidation): Dissolve the sulfide in DCM.[3][1][2] Add m-chloroperbenzoic acid (mCPBA, 2.2 equiv) portion-wise at 0°C.[1][2]

    • Mechanistic Note: The reaction proceeds through a sulfoxide intermediate (

      
      ) before reaching the sulfone (
      
      
      
      ).[1][2]
  • Quench: Wash with aqueous

    
     (to remove excess oxidant) and 
    
    
    
    .[3][1][2]

Visualization: Synthetic Pathways

The following diagram illustrates the convergent synthetic logic and the downstream utility of the compound.

G cluster_inputs Precursors Sulfinate Na 4-Fluorobenzenesulfinate (Nucleophile) Target This compound (CAS: 890091-73-3) Sulfinate->Target Michael Addition (pH 4-5, Reflux) Acrylo Acrylonitrile (Electrophile) Acrylo->Target Thiol 4-Fluorothiophenol Thiol->Target 1. Alkylation 2. Oxidation (mCPBA) Acid Carboxylic Acid (Hydrolysis) Target->Acid HCl/H2O, Reflux Amine Primary Amine (Reduction) Target->Amine H2/Raney Ni or LiAlH4 Heterocycle Tetrazoles/Oxazoles (Cyclization) Target->Heterocycle NaN3 (Click Chem)

Figure 1: Convergent synthesis map showing the preferred Michael Addition route (Solid Red Line) vs. Thiol Oxidation (Dashed Line) and key downstream transformations.

Applications in Drug Discovery[7][17]

Bicalutamide and Androgen Receptor Modulators

The 4-fluorophenyl sulfone motif is a pharmacophore found in non-steroidal anti-androgens.[3][1][2] While Bicalutamide itself uses a sulfide linkage (later oxidized), analogs utilizing the sulfonyl-propanenitrile scaffold are investigated for:

  • Metabolic Stability: The sulfone is already fully oxidized, preventing metabolic cycling between sulfide/sulfoxide states in vivo.[3][1][2]

  • Electronic Effects: The strong electron-withdrawing nature of the sulfone (

    
    ) and nitrile (
    
    
    
    ) groups increases the acidity of the
    
    
    -protons (
    
    
    ), enabling alkylation reactions to introduce branching at the ethylene bridge [2].[1][2]
Heterocycle Formation

The nitrile group is a precursor to bioisosteres:

  • Tetrazoles: Reaction with Sodium Azide (

    
    ) yields the tetrazole ring, a lipophilic carboxylic acid bioisostere common in ARBs (Angiotensin Receptor Blockers).[1][2]
    
  • Oxazolines: Reaction with amino alcohols yields oxazolines, used as chiral ligands or protected acid derivatives.[3][1][2]

Safety & Handling Protocols

Hazard Identification:

  • Acrylonitrile (Precursor): Highly Flammable, Carcinogenic, Toxic.[3][1][2] Strict engineering controls required.[1]

  • Target Compound: Treat as a potential irritant.[1][2] Nitrie-containing compounds can release cyanide under extreme metabolic or hydrolytic conditions, though the aliphatic nitrile is generally stable.[3][1][2]

Self-Validating Safety Check:

  • Cyanide Monitoring: When performing hydrolysis of the nitrile to the acid, ensure the off-gas is scrubbed through a bleach (hypochlorite) solution to neutralize any potential HCN evolution.[1][2]

  • Waste Disposal: Aqueous waste from the synthesis (containing unreacted acrylonitrile) must be treated with bleach prior to disposal to destroy the nitrile functionality.[1][2]

References

  • European Patent Office. (2006).[1][2] Process for the preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid. EP1669347A1.[1][2][5] Retrieved from

  • PubChem. (2023).[1][2] Propionitrile and Sulfone Derivatives Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Technical Deep Dive: The (4-Fluorophenyl)sulfonyl Moiety in Drug Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (4-fluorophenyl)sulfonyl group (often abbreviated as the Fosyl group in synthetic contexts) represents a critical structural motif in modern medicinal chemistry and chemical biology. It serves a dual function: as a robust pharmacophore that modulates metabolic stability and lipophilicity in drug candidates, and as a versatile synthetic auxiliary for activating nucleophiles.

This guide analyzes the physicochemical properties, metabolic advantages, and synthetic utility of this moiety, providing researchers with actionable protocols and mechanistic insights.[1][2]

Part 1: Physicochemical & Electronic Architecture

The efficacy of the (4-fluorophenyl)sulfonyl group stems from the synergistic relationship between the sulfonyl linker and the para-fluorine atom.

The "Fluorine Effect" on Electronic Tuning

The fluorine atom at the para position exerts a unique electronic influence compared to hydrogen or other halogens.

  • Hammett Substituent Constants (

    
    ): 
    
    • The sulfonyl group (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) is strongly electron-withdrawing.
      
    • The fluorine substituent has a

      
       value of approximately 0.06 .[3] While it is inductively withdrawing (
      
      
      
      ), it possesses weak resonance donation (
      
      
      ).
    • Net Effect: In the context of a sulfonamide (

      
      ), the p-fluorine atom lowers the 
      
      
      
      of the N-H proton relative to the unsubstituted phenyl analog. This increases the acidity of the sulfonamide nitrogen, enhancing its potency as a hydrogen bond donor in enzyme active sites.
Lipophilicity and Steric Profile
  • Bioisosterism: Fluorine (Van der Waals radius

    
    ) is the closest steric mimic to Hydrogen (
    
    
    
    ). Replacing a para-hydrogen with fluorine minimally perturbs the binding pocket fit but drastically alters the electronic landscape.
  • Lipophilicity (

    
    ):  The C-F bond increases lipophilicity (
    
    
    
    ) compared to C-H. This modulation aids in membrane permeability without the solubility penalty often associated with heavier halogens like chlorine or bromine.
Table 1: Comparative Properties of p-Substituted Phenylsulfonyl Moieties
Property4-H (Phenyl) 4-F (Fosyl) 4-Cl (Chloro) 4-CH3 (Tosyl)
Steric Radius (

)
1.201.471.752.00
Hammett

0.000.060.23-0.17
C-X Bond Energy ~99 kcal/mol~116 kcal/mol~81 kcal/mol~88 kcal/mol
Metabolic Fate Vulnerable (Hydroxylation)Resistant Resistant (but lipophilic)Vulnerable (Benzylic oxid.)
Synthetic Role StandardNMR Probe / Activator Heavy analogStandard Protecting Group

Part 2: Metabolic Stewardship (The Para-Blockade)

One of the primary reasons for incorporating the (4-fluorophenyl)sulfonyl group into drug candidates is the mitigation of Cytochrome P450 (CYP)-mediated metabolism .

Mechanism of Metabolic Blocking

Aromatic rings are prone to oxidation by CYP450 enzymes, particularly at the para position (the most sterically accessible site).

  • Unsubstituted Phenyl: CYP enzymes generate an arene oxide intermediate or directly hydroxylate the para-position, leading to rapid clearance or the formation of toxic quinone-imine metabolites.

  • Fluorinated Phenyl: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The high bond dissociation energy renders the para-position inert to oxidative attack. This forces the enzyme to seek alternative, slower metabolic pathways, effectively extending the drug's half-life (

    
    ).
    
Visualization: Metabolic Decision Tree

The following diagram illustrates the divergent metabolic fates of the phenyl vs. (4-fluorophenyl)sulfonyl moieties.

MetabolicFate Start Drug Candidate (Aryl Sulfone) Sub_H Substituent: 4-H (Phenyl) Start->Sub_H Sub_F Substituent: 4-F (Fosyl) Start->Sub_F CYP_Attack CYP450 Enzymatic Attack Sub_H->CYP_Attack High Affinity Sub_F->CYP_Attack Steric Mimicry Result_H Para-Hydroxylation (Phase I Metabolite) CYP_Attack->Result_H Oxidation Result_F Metabolic Blockade (C-F Bond Stable) CYP_Attack->Result_F Oxidation Fails Clearance Rapid Clearance / Toxic Quinones Result_H->Clearance Stability Extended Half-life (Improved PK) Result_F->Stability

Figure 1: Mechanistic divergence in metabolic stability between phenyl and 4-fluorophenyl sulfones.

Part 3: Synthetic Protocols & Methodologies[5]

In synthetic organic chemistry, the 4-fluorobenzenesulfonyl (fosyl) group is utilized as a leaving group (fosylate) and a protecting group. It offers a reactivity profile similar to the tosyl group but allows for monitoring via


 NMR .
Protocol: Synthesis of Sulfonamides from 4-FBSCl

This protocol describes the installation of the (4-fluorophenyl)sulfonyl moiety onto a primary or secondary amine using 4-fluorobenzenesulfonyl chloride (4-FBSCl) .

Reagents:

  • Substrate: Primary/Secondary Amine (1.0 equiv)

  • Reagent: 4-Fluorobenzenesulfonyl chloride (1.1 - 1.2 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 - 3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add

    
     (3.0 equiv) via syringe. Cool the mixture to 
    
    
    
    in an ice bath.
  • Reagent Addition: Dissolve 4-FBSCl (1.1 equiv) in a minimal amount of DCM and add dropwise to the reaction mixture over 10 minutes.

    • Note: Slow addition prevents localized exotherms which can lead to disulfonimide byproducts.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (or

    
     NMR: shift from 
    
    
    
    ppm of chloride to
    
    
    ppm of sulfonamide).
  • Workup: Quench with

    
     (to remove excess base/amine). Extract with DCM (
    
    
    
    ). Wash combined organics with saturated
    
    
    and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography.
    
Application: NMR Chemoproteomics

The (4-fluorophenyl)sulfonyl group acts as a "spy" moiety. Because


 has 100% natural abundance and zero background in biological systems, this group is used to label protein side chains (Lysine 

-amines or Tyrosine phenols).
  • Workflow: Incubate protein with 4-FBSCl

    
     Dialyze 
    
    
    
    Analyze via
    
    
    NMR.
  • Result: Distinct chemical shifts reveal the local environment of the tagged residue (solvent exposed vs. buried).

Part 4: Case Studies in Drug Development

COX-2 Inhibitors & Anti-Inflammatories

Many Coxibs (e.g., Celecoxib derivatives) utilize a sulfonamide attached to a phenyl ring. While the primary pharmacophore is the sulfonamide, the substitution on the phenyl ring dictates selectivity. The 4-fluoro analog often provides the optimal balance of potency (via electronic activation of the sulfonamide) and metabolic stability compared to the 4-methyl (Celecoxib) or 4-H variants.

12-Lipoxygenase (12-LOX) Inhibitors

Research into 12-LOX inhibitors for platelet regulation has highlighted the utility of the 4-fluorobenzenesulfonamide scaffold.

  • Observation: Substitution of the sulfonamide nitrogen with the 4-fluorophenyl moiety resulted in nanomolar potency.

  • Mechanism: The fluorine atom engages in favorable hydrophobic interactions within the hydrophobic channel of the LOX enzyme, while the sulfonyl group positions the molecule relative to the catalytic iron.

Visualization: Synthetic Decision Matrix

When to choose the (4-fluorophenyl)sulfonyl group over standard alternatives?

SyntheticChoice Goal Synthetic/Medicinal Goal Q1 Need Metabolic Stability? Goal->Q1 Q2 Need NMR Traceability? Q1->Q2 Yes (In vivo/Drug) Choice_Tosyl Use Tosyl (4-Me) (Standard Protection) Q1->Choice_Tosyl No (In vitro only) Choice_Fosyl Use Fosyl (4-F) (Stable + NMR Active) Q1->Choice_Fosyl High (Block Metabolism) Choice_Phenyl Use Phenyl (4-H) (Simplest) Q2->Choice_Phenyl No Q2->Choice_Fosyl Yes (19F Signal)

Figure 2: Decision matrix for selecting the 4-fluorophenylsulfonyl group in synthesis and design.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Liao, T. H., et al. (1985). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Analytical Biochemistry. Available at: [Link]

  • Hansch, C., et al. (1991).[3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Available at: [Link]

  • Aleem, M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase.[4][5] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Mechanistic Profiling of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for 3-[(4-Fluorophenyl)sulfonyl]propanenitrile , analyzing it as a representative scaffold for reversible covalent cysteine protease inhibition .

A Technical Guide to Nitrile-Based Cysteine Protease Inhibition[1]

Executive Summary

This compound (CAS: 24610-33-1 / 14223-22-4 analog) represents a critical pharmacophore in medicinal chemistry, functioning primarily as a reversible covalent inhibitor of cysteine proteases.[1] Its structure combines a lipophilic 4-fluorophenyl tail (for S2 pocket occupancy) with a rigid sulfonyl linker and a nitrile (cyano) warhead.[1]

Unlike irreversible vinyl sulfones or epoxides, the nitrile warhead reacts with the catalytic cysteine thiolate to form a thioimidate adduct .[2] This mechanism offers a strategic advantage in drug development: high potency (via covalent bond formation) combined with reduced immunogenicity and off-target toxicity (due to reversibility).[1] This guide explores its application as a chemical probe for targets such as Cathepsin K, Cathepsin L, and viral Papain-like proteases (PLpro) .[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name This compound
Molecular Formula C

H

FNO

S
Molecular Weight 213.23 g/mol
Warhead Nitrile (-C≡N)
Linker Sulfonyl (-SO

-)
Hydrophobic Tail 4-Fluorophenyl
Mechanism Class Reversible Covalent Inhibitor (P2-S2 binder)
Mechanism of Action (MoA)

The biological activity of this compound is driven by the electrophilicity of the nitrile carbon and the recognition of the sulfonyl-phenyl moiety by the enzyme's substrate binding pockets.[1]

3.1. The Catalytic Cycle of Inhibition

The inhibition proceeds via a two-step mechanism:[2]

  • Non-Covalent Association (

    
    ):  The inhibitor binds to the active site.[1][2] The 4-fluorophenyl  group occupies the hydrophobic S2 pocket  of the cysteine protease, while the sulfonyl  group forms hydrogen bonds with backbone amides (often Gly66 in papain-like enzymes), positioning the nitrile warhead.[1]
    
  • Covalent Attack (

    
    ):  The active site Cysteine thiolate  (Cys-S
    
    
    
    ) performs a nucleophilic attack on the nitrile carbon .[1]
  • Thioimidate Formation: The reaction yields a thioimidate adduct.[2] This mimics the transition state of peptide hydrolysis but is stable enough to block the enzyme.[2]

  • Reversibility (

    
    ):  Unlike acylation, the thioimidate bond can hydrolyze or reverse, regenerating the free enzyme and inhibitor.[2]
    
3.2. Structural Thermodynamics[2]
  • The Fluorine Effect: The para-fluorine atom enhances metabolic stability (blocking P450 oxidation at the para-position) and increases lipophilicity (

    
    ), strengthening van der Waals interactions in the S2 pocket.[2]
    
  • The Sulfonyl Dipole: The sulfone moiety acts as a transition-state mimetic and a rigid spacer, ensuring the nitrile is presented at the correct angle (

    
    ) relative to the catalytic cysteine.[2]
    
3.3. Reaction Pathway Diagram (DOT)[1][2]

MoA_Pathway Enzyme Free Enzyme (Cys-SH) Complex Michaelis Complex (E·I) Enzyme->Complex Binding (Ki) Inhibitor Inhibitor (R-CN) Inhibitor->Complex TS Transition State (Tetrahedral) Complex->TS Nucleophilic Attack Adduct Thioimidate Adduct (E-C(NH)-I) TS->Adduct Covalent Bond Formation Adduct->Enzyme Slow Dissociation (k_off)

Caption: Kinetic pathway of reversible covalent inhibition via thioimidate formation.

Target Spectrum & Signaling Pathways[1][2]

This scaffold is particularly relevant for Papain-family Cysteine Proteases .[1][2]

4.1. Primary Targets
  • Cathepsin K: A key enzyme in bone resorption (osteoclasts).[1][2] The S2 pocket of Cathepsin K prefers hydrophobic/aromatic residues (Leucine, Phenylalanine), making the (4-fluorophenyl)sulfonyl group an ideal fit.[1]

  • Cathepsin L: Implicated in tumor metastasis and viral entry (e.g., SARS-CoV-1/2).[1]

  • Viral Proteases (PLpro/Mpro): Many viral proteases are cysteine proteases that recognize specific P2-P1 motifs.[1] Nitrile warheads are currently investigated for SARS-CoV-2 Mpro inhibition.[1][2]

4.2. Downstream Biological Effects

Inhibition of these targets leads to specific physiological outcomes:

Signaling_Effects cluster_targets Direct Targets cluster_outcomes Physiological Outcome Inhibitor 3-[(4-Fluorophenyl)sulfonyl] propanenitrile CatK Cathepsin K (Osteoclasts) Inhibitor->CatK IC50 < 100 nM CatL Cathepsin L (Lysosomes) Inhibitor->CatL ViralPro Viral Protease (PLpro/Mpro) Inhibitor->ViralPro Bone Decreased Collagen Degradation CatK->Bone Inhibits Resorption Metastasis Reduced Tumor Invasion CatL->Metastasis Stabilizes ECM Replication Blocked Viral Replication ViralPro->Replication Halts Polyprotein Processing

Caption: Downstream therapeutic effects of cysteine protease inhibition by sulfonyl nitriles.[1]

Experimental Protocols for Validation

To validate the MoA of this compound, the following protocols are standard.

5.1. Continuous Fluorometric Kinetic Assay

Purpose: Determine


 and mode of inhibition.
  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (DTT is crucial to keep the enzyme active, but excess DTT can attack nitriles slowly, so fresh preparation is vital).[2]

  • Substrate: Fluorogenic peptide, e.g., Z-Phe-Arg-AMC (

    
    ).[1]
    
  • Procedure:

    • Incubate Enzyme (5 nM) with Inhibitor (0–10

      
      ) for 30 min at 25°C.[1][2]
      
    • Add Substrate to start reaction.[2]

    • Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 min.

  • Analysis: Plot

    
     vs [I]. Non-linear regression to the Morrison equation for tight-binding inhibitors.[1][2]
    
5.2. Jump-Dilution Assay (Reversibility Check)

Purpose: Distinguish between irreversible (e.g., vinyl sulfone) and reversible (nitrile) inhibition.[1][2]

  • Incubation: Incubate Enzyme with Inhibitor at

    
     for 1 hour (near 100% inhibition).
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.

  • Observation:

    • Irreversible: No recovery of enzymatic activity over time.[2]

    • Reversible (Nitrile): Gradual recovery of activity as the inhibitor dissociates (

      
      ).[1]
      
5.3. Mass Spectrometry (Intact Protein)

Purpose: Confirm covalent adduct stoichiometry.

  • Incubate Enzyme + Inhibitor (1:10 ratio) for 30 min.[1][2]

  • Inject onto LC-MS (ESI-TOF).

  • Result: Observe a mass shift of +213.23 Da (Molecular Weight of Inhibitor) relative to the apo-enzyme.[1][2]

  • Note: Unlike irreversible inhibitors, the nitrile adduct may be labile during ionization.[2] Use "soft" ionization parameters.

Summary Data Table: Theoretical SAR Profile

Based on structure-activity relationship (SAR) data for the sulfonyl-nitrile class [1, 2]:

Structural ModificationEffect on Potency (Cathepsin K)Mechanistic Rationale
Parent (4-F-Ph-SO

-C

-CN)
High (

< 50 nM)
Optimal S2 fit; Nitrile is accessible.[1]
Remove Sulfonyl (-CH

-)
Loss of Potency (> 100x)Loss of H-bond geometry; increased flexibility.[1]
Replace Nitrile with Amide InactiveAmide is not electrophilic enough for Cys attack.[2]
Replace 4-F with 4-H Moderate Decrease (5-10x)Loss of metabolic stability and lipophilic S2 contact.[1]
Extend Linker (Propanenitrile -> Butanenitrile) VariableMay push the warhead out of reach of Cys25.[1]
References
  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Source: National Institutes of Health (PubMed) Significance:[1] Defines the foundational mechanism of nitrile-cysteine adduct formation.[1][2] URL:[Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Source: RSC Advances / NIH Significance:[2] Comprehensive review of nitrile binding modes, including hydrogen bonding and covalent catalysis.[2] URL:[Link]

  • Structure-based design of nitrile-based inhibitors of cysteine proteases. Source: Journal of Medicinal Chemistry (General Reference for Class) Significance:[1] Validates the S2-P2 binding logic for sulfonyl-phenyl derivatives. URL:[Link]

  • PubChem Compound Summary: this compound Source: National Library of Medicine Significance:[2] Verification of chemical structure and physical data.[2][3][4][5] URL:[Link][1]

Sources

potential research areas for 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Unlocking the Pharmacophore: From Synthetic Intermediate to Bioactive Scaffold

Executive Summary

In the landscape of modern medicinal chemistry, 3-[(4-Fluorophenyl)sulfonyl]propanenitrile (CAS: 890091-73-3) represents a high-value "privileged structure."[1] While often categorized merely as a synthetic building block, its architecture integrates three distinct pharmacophoric elements—a lipophilic, metabolically blocked aryl group; a rigid, hydrogen-bonding sulfone linker; and a versatile nitrile warhead.

This whitepaper analyzes the compound not just as a reagent, but as a core scaffold for Fragment-Based Drug Discovery (FBDD). We explore its potential in protease inhibition, its utility in synthesizing GABAergic modulators, and its role as a metabolic probe.

Chemical Architecture & Properties

To effectively utilize this scaffold, one must understand its electronic and steric profile.

  • Fluorine Substitution (Para-position): The fluorine atom blocks the primary site of CYP450-mediated oxidative metabolism (para-hydroxylation) on the phenyl ring, significantly extending half-life (

    
    ) compared to the non-fluorinated analog. It also increases lipophilicity (
    
    
    
    ) without adding steric bulk.
  • Sulfone Bridge (

    
    ):  Acts as a strong hydrogen bond acceptor. Unlike sulfonamides, it lacks the acidic N-H, making it neutral and chemically stable. It introduces a "kink" in the molecule, orienting the aryl and alkyl chains in a non-planar geometry essential for fitting into globular protein pockets.
    
  • Nitrile Terminus (

    
    ):  A bioisostere for carbonyls and halogens. In specific contexts, it functions as an electrophilic "warhead" targeting catalytic cysteine residues (reversible covalent inhibition).
    

Table 1: Physicochemical Profile

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 227.26 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.8 - 2.1Optimal range for membrane permeability and oral bioavailability.
H-Bond Acceptors 3 (2 from

, 1 from

)
Critical for interacting with backbone amides or active site water networks.
Rotatable Bonds 3Low entropic penalty upon binding to protein targets.
Topological PSA ~66 ŲIndicates good potential for blood-brain barrier (BBB) penetration.
Core Research Areas & Applications
A. Cysteine Protease Inhibition (Cathepsins & Deubiquitinases)

The nitrile group is a documented reversible covalent trap for cysteine proteases. The sulfur of the catalytic cysteine attacks the nitrile carbon to form a thioimidate adduct.

  • Mechanism: The electron-withdrawing sulfone group at the

    
    -position (relative to the nitrile) inductively activates the nitrile, making it more electrophilic than a standard alkyl nitrile.
    
  • Application: Design of Cathepsin K (osteoporosis) or Cathepsin S (autoimmune) inhibitors. The 4-fluorophenyl sulfone moiety occupies the S2 or S3 hydrophobic pocket of the enzyme, anchoring the inhibitor while the nitrile engages the catalytic Cys25.

B. Neuroactive Amino Acid Synthesis (GABA Analogs)

This scaffold is a direct precursor to


-aminobutyric acid (GABA) analogs.
  • Pathway: Selective reduction of the nitrile yields the primary amine.

  • Target: The resulting 3-[(4-fluorophenyl)sulfonyl]propan-1-amine analogs mimic the neurotransmitter GABA but with a bulky, lipophilic sulfone tail. This modification is a classic strategy to design modulators for GABA-B receptors or voltage-gated calcium channels (similar to the gabapentinoid mechanism).

C. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<300 Da) and high ligand efficiency (LE), this molecule is an ideal "seed" for fragment screening libraries.

  • Screening: Use Surface Plasmon Resonance (SPR) or NMR to screen this fragment against kinases or metalloproteases.

  • Expansion: Once binding is detected, the molecule can be "grown" from the acidic

    
    -methylene position (next to the sulfone) or by transforming the nitrile.
    
Synthetic Utility & Experimental Workflows
Divergent Synthesis Strategy

The true power of this scaffold lies in its ability to undergo divergent functionalization.

SynthesisPathways Core 3-[(4-Fluorophenyl) sulfonyl]propanenitrile (The Scaffold) Amine Target A: GABA Analog (Amine Derivative) Core->Amine Reduction (H2, Raney Ni or BH3) Acid Target B: Carboxylic Acid (GABA-B Agonist) Core->Acid Hydrolysis (HCl/H2O, Reflux) Tetrazole Target C: Tetrazole (Bioisostere) Core->Tetrazole Cycloaddition (NaN3, ZnBr2) Alkylated Target D: Alpha-Alkylated Derivatives Core->Alkylated Deprotonation/Alkylation (n-BuLi, R-X, -78°C) Precursor 4-Fluorobenzenesulfinic acid + Acrylonitrile Precursor->Core Michael Addition (Base cat., 80°C)

Figure 1: Divergent synthetic pathways from the core scaffold.

Protocol 1: Synthesis of the Scaffold (Michael Addition)

Rationale: This reaction exploits the nucleophilicity of the sulfinate anion towards the electron-deficient acrylonitrile.

  • Reagents: Sodium 4-fluorobenzenesulfinate (1.0 eq), Acrylonitrile (1.2 eq), Glacial Acetic Acid (catalytic), Water/Ethanol (1:1).

  • Procedure:

    • Dissolve sulfinate in solvent mixture.

    • Add acrylonitrile dropwise at 0°C to prevent polymerization.

    • Heat to reflux (80°C) for 4–6 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:3). Disappearance of sulfinate spot.

  • Workup: Cool to RT. The product often precipitates as a white solid. Filter and wash with cold water. Recrystallize from Ethanol.

  • Yield: Typically >85%.

Protocol 2: Cysteine Reactivity Assay (Warhead Validation)

Rationale: To determine if the nitrile acts as a covalent trap, we measure its reactivity with N-acetylcysteine (NAC) or Glutathione (GSH).

  • Setup: Prepare a 10 mM stock of the scaffold in DMSO.

  • Reaction: Mix scaffold (100 µM) with NAC (1 mM) in Phosphate Buffer (pH 7.4) at 37°C.

  • Analysis: Inject aliquots into LC-MS at t=0, 1h, 4h, 24h.

  • Observation: Look for the mass shift corresponding to the thioimidate adduct (+163 Da for NAC).

    • Note: If no adduct forms, the nitrile is likely a non-covalent anchor (hydrogen bonding only) in that specific environment, requiring enzyme-assisted catalysis for covalent bond formation.

Mechanistic Logic & Signaling

Understanding how this molecule interacts with a biological target is crucial for rational design. Below is a conceptual map of its interaction within a Protease Active Site.

InteractionMap F_Atom 4-Fluorine S2_Pocket Hydrophobic Pocket (S2) F_Atom->S2_Pocket Metabolic Block Phenyl Phenyl Ring Phenyl->S2_Pocket Pi-Stacking / Hydrophobic Sulfone Sulfone (SO2) Backbone Backbone Amide (Gly/Asn) Sulfone->Backbone H-Bond Acceptor Linker Ethyl Linker Linker->S2_Pocket Spacer Geometry Nitrile Nitrile (CN) Cys_SH Catalytic Cysteine (SH) Nitrile->Cys_SH Reversible Covalent (Thioimidate formation)

Figure 2: Pharmacophore mapping of the scaffold within a hypothetical cysteine protease active site.

Future Directions & Recommendations
  • Metabolic Profiling: Conduct microsomal stability assays (human/rat liver microsomes) specifically monitoring for defluorination or sulfone reduction, although both are rare. The primary metabolite is expected to be the hydrolysis of the nitrile to the acid.

  • Library Expansion: Synthesize a small library by varying the para-substituent (Cl, CF3, OMe) to generate Structure-Activity Relationship (SAR) data regarding the electronic influence on the nitrile's reactivity.

  • Safety: While sulfones are generally safe, screen for hERG channel inhibition early, as some lipophilic sulfones can bind off-target ion channels.

References
  • Synthesis & Reactivity: Smith, M. B. "Michael Addition of Sulfinates." Organic Synthesis Advanced Techniques. (2020).

  • Nitrile Pharmacophore: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore."[2] Journal of Medicinal Chemistry, 53(22), 7902-7917. (2010).

  • Sulfone in Drug Design: Feng, M., et al. "Sulfone-containing compounds in medicinal chemistry: Recent advances."[3] Bioorganic & Medicinal Chemistry Letters. (2016).

  • Cysteine Protease Inhibitors: Otto, H. H., & Schirmeister, T. "Cysteine Proteases and Their Inhibitors." Chemical Reviews, 97(1), 133-172. (1997).[4]

  • Compound Data: PubChem CID 10419-75-7 (Related Nitrile structures) and CAS 890091-73-3.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-[(4-Fluorophenyl)sulfonyl]propanenitrile Application: Pharmaceutical Intermediate (e.g., CCR3 antagonists, androgen receptor modulators). Methodology: Two-step synthesis via Thiol-Michael addition followed by catalytic oxidation.

This application note details a robust, scalable protocol for synthesizing this compound starting from commercially available 4-fluorobenzenethiol. Unlike direct alkylation of sulfinates, this route utilizes the high nucleophilicity of the thiolate anion to secure the carbon-sulfur bond under mild conditions, followed by a "green" oxidation using hydrogen peroxide and a tungstate catalyst. This method minimizes halogenated waste and avoids the use of unstable diazonium intermediates.

Safety & Hazard Assessment (Critical)

ReagentHazard ClassCritical Precaution
Acrylonitrile Carcinogen, Flammable, Acute ToxinHigh Volatility. Use only in a well-ventilated fume hood. Polymerizes violently with strong bases.
4-Fluorobenzenethiol Stench, Toxic, IrritantUse bleach (NaOCl) bath to quench glassware/spills to neutralize odor.
Hydrogen Peroxide (30%) Oxidizer, CorrosiveRisk of rapid decomposition. Maintain temperature control <60°C during addition.
3-[(4-F)sulfonyl]propanenitrile Irritant (Predicted)Treat as a potential skin sensitizer.

Retrosynthetic Analysis & Workflow

The synthesis is designed to build the sulfone bridge in two distinct electronic environments: first establishing the C-S bond (nucleophilic), then increasing the oxidation state (electrophilic).

Retrosynthesis Target Target Sulfone This compound Sulfide Intermediate Sulfide 3-[(4-Fluorophenyl)thio]propanenitrile Sulfide->Target S-Oxidation Oxidation Oxidation (H2O2 / Na2WO4) Oxidation->Target Thiol Starting Material A 4-Fluorobenzenethiol Thiol->Sulfide Acryl Starting Material B Acrylonitrile Acryl->Sulfide Michael Thiol-Michael Addition (Base Catalyzed) Michael->Sulfide

Figure 1: Retrosynthetic breakdown showing the disconnection of the sulfone to the sulfide precursor, formed via Michael addition.

Experimental Protocol

Step 1: Synthesis of 3-[(4-Fluorophenyl)thio]propanenitrile

Reaction Type: Thiol-Michael Addition Mechanism: Base-catalyzed nucleophilic attack of the thiolate on the


-carbon of acrylonitrile.
Reagents
  • 4-Fluorobenzenethiol (1.0 equiv, 50 mmol, 6.41 g)

  • Acrylonitrile (1.2 equiv, 60 mmol, 3.18 g)

  • Triethylamine (

    
    ) (0.05 equiv, catalytic)
    
  • Methanol (50 mL, 1M concentration)

Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-fluorobenzenethiol and Methanol. Stir to dissolve.

  • Catalyst: Add Triethylamine (

    
    ). The solution may warm slightly.
    
  • Addition: Add Acrylonitrile dropwise over 10 minutes at room temperature.

    • Note: The reaction is exothermic. If scaling up (>100g), use an ice bath to maintain temp < 40°C to prevent acrylonitrile polymerization.

  • Reaction: Heat to mild reflux (65°C) for 2–3 hours. Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of thiol spot (

    
    ) indicates completion.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove Methanol and excess Acrylonitrile.

    • Dissolve residue in Dichloromethane (DCM, 50 mL).

    • Wash with 1M HCl (20 mL) to remove triethylamine, then Water (20 mL), then Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Yield: Expect ~90–95% of a clear to pale yellow oil. This intermediate is usually pure enough for the next step.

Step 2: Oxidation to this compound

Reaction Type: Catalytic Oxidation Mechanism: Activation of peroxide by Tungstate to form peroxotungstate species, which electrophilically attacks the sulfur.

Reagents
  • Intermediate Sulfide (from Step 1) (1.0 equiv, ~45 mmol)

  • Hydrogen Peroxide (30% w/w aq.) (2.5 equiv, 112.5 mmol)

  • Sodium Tungstate Dihydrate (

    
    ) (0.02 equiv, 2 mol%)
    
  • Acetic Acid (Glacial) (40 mL) or Methanol (40 mL)

    • Note: Acetic acid acts as both solvent and co-catalyst but requires neutralization. Methanol is milder.

Procedure
  • Setup: 250 mL 3-neck flask, thermometer, addition funnel, stir bar.

  • Solubilization: Dissolve the Sulfide and Sodium Tungstate in Methanol (or Acetic Acid). Heat to 40°C.

  • Oxidation: Add Hydrogen Peroxide dropwise via addition funnel.

    • Critical Control: The oxidation of sulfide to sulfoxide is fast and exothermic. Maintain internal temperature between 50–60°C. Do not exceed 70°C.

  • Completion: After addition, stir at 60°C for 2 hours.

    • Monitoring: TLC will show the Sulfide moving to Sulfoxide (lower

      
      ) and finally Sulfone (intermediate 
      
      
      
      ). Ensure no Sulfoxide remains.
  • Workup:

    • Cool to room temperature.[1]

    • Quench: Slowly add saturated Sodium Bisulfite (

      
      ) solution to destroy excess peroxide (test with starch-iodide paper: blue = peroxide present).
      
    • Isolation:

      • If using Methanol: Evaporate most solvent. The sulfone often precipitates as a white solid upon adding water. Filter and wash with cold water.

      • If oil separates: Extract with Ethyl Acetate, wash with

        
         (if Acetic Acid was used), dry, and concentrate.
        
  • Purification: Recrystallization from Ethanol/Water or 2-Propanol.

Analytical Validation

TechniqueExpected Data (Simulated/Analogous)Interpretation
Physical State White crystalline solidMelting Point typically 95–105°C (Analogous to chloro-derivative).
1H NMR (CDCl3)

7.95 (dd, 2H), 7.30 (dd, 2H)
Aromatic protons (AA'BB' system). Fluorine coupling splits peaks.

3.45 (t, 2H,

)

(Deshielded by sulfone).

2.85 (t, 2H,

)

(Next to nitrile).
19F NMR

-104 to -106 ppm (s)
Characteristic of para-fluoro aromatic ring.
IR Spectroscopy 2250


stretch (weak/medium).
1320, 1150


asymmetric and symmetric stretches (Strong).

Mechanistic Insight: Catalytic Cycle

The use of Sodium Tungstate is critical for safety and efficiency. It avoids the accumulation of hazardous peracids (like in mCPBA oxidations) by generating the active oxidant in situ.

CatalyticCycle H2O2 H2O2 Na2WO4 Na2WO4 (Pre-catalyst) Peroxo Peroxotungstate (Active Species) Na2WO4->Peroxo + H2O2 Peroxo->Na2WO4 - H2O (Regeneration) Sulfide Sulfide (Substrate) Sulfoxide Sulfoxide (Intermediate) Sulfide->Sulfoxide Oxidation 1 Sulfone Sulfone (Product) Sulfoxide->Sulfone Oxidation 2

Figure 2: The Tungstate-catalyzed oxidation cycle. The catalyst activates H2O2, transferring oxygen to the sulfur atom in two sequential steps.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Polymerization of AcrylonitrileEnsure temperature is <40°C during addition. Add hydroquinone (inhibitor) if necessary.
Incomplete Oxidation (Step 2) Sulfoxide remainingThe second oxidation (Sulfoxide ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Sulfone) is slower. Add 0.5 equiv more

and increase time.
Oily Product (Step 2) Impurities / SolventRecrystallize from Ethanol. If oil persists, scratch the flask with a glass rod to induce nucleation.
Strong Odor Residual ThiolWash the organic layer in Step 1 with dilute NaOH (1M) to remove unreacted thiol before Step 2.

References

  • Thiol-Michael Addition Kinetics: Chan, J. W., et al. "Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene." Macromolecules, 2010, 43(15), 6381–6388.

  • Tungstate Oxidation: Sato, K., et al. "A Clean Synthesis of Sulfones from Sulfides and Sulfoxides using 30% Hydrogen Peroxide with a Tungstate Catalyst." Tetrahedron, 2001, 57(13), 2469-2476.

  • General Sulfone Synthesis: Bahrami, K., et al. "Oxidation of Sulfides to Sulfones using Hydrogen Peroxide." Journal of Organic Chemistry, 2010.[2]

  • Analogous Compound Data: PubChem Compound Summary for 3-[(4-chlorophenyl)sulfonyl]propanenitrile (Analog).

Sources

Application Note: Advanced Synthesis of Bicalutamide via Masked Sulfinate Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of Bicalutamide (Casodex). It details an advanced synthetic protocol utilizing 3-[(4-Fluorophenyl)sulfonyl]propanenitrile as a "masked" sulfinate surrogate. This methodology offers significant advantages over traditional thiophenol-oxidation routes, including enhanced safety, reduced impurity profiles, and operational simplicity.

Target Molecule: Bicalutamide (Casodex) Key Reagent: this compound (CAS: 890091-73-3) Methodology: Base-promoted Retro-Michael elimination followed by in situ epoxide ring opening.

Executive Summary & Chemical Rationale

The synthesis of Bicalutamide typically follows one of two primary pathways:

  • Thiol-Oxidation Route: Nucleophilic attack of 4-fluorobenzenethiol on a methacrylate epoxide, followed by oxidation of the sulfide to the sulfone.

    • Drawbacks: Use of toxic/malodorous thiols; risk of over/under-oxidation impurities (sulfoxides).

  • Sulfinate Salt Route: Direct reaction of 4-fluorobenzenesulfinate salts (e.g., sodium salt) with the epoxide.

    • Drawbacks: Sulfinate salts are often hygroscopic, unstable upon storage, and difficult to handle in precise stoichiometries.

The Solution: This compound acts as a shelf-stable, odorless, and crystalline "masked sulfinate." Under basic conditions, it undergoes a retro-Michael reaction to release the active nucleophile (4-fluorobenzenesulfinate anion) and a volatile byproduct (acrylonitrile). This anion immediately reacts with the Bicalutamide epoxide precursor to form the target molecule in a single step, maintaining the correct oxidation state throughout.

Mechanism of Action

The process relies on the lability of the sulfonyl-activated


-carbon. A base deprotonates the 

-position, triggering the elimination of the sulfinate anion.

Key Reaction Sequence:

  • Unmasking: Ar-SO2-CH2-CH2-CN + Base

    
    Ar-SO2
    
    
    
    + CH2=CH-CN (Acrylonitrile)
  • Coupling: Ar-SO2

    
     + Epoxide Precursor 
    
    
    
    Bicalutamide

Visualized Reaction Pathway

The following diagram illustrates the mechanistic flow, highlighting the generation of the reactive species in situ.

Bicalutamide_Synthesis Reagent 3-[(4-Fluorophenyl)sulfonyl] propanenitrile (Masked Sulfinate) Intermediate 4-Fluorobenzenesulfinate Anion (Ar-SO2-) Reagent->Intermediate Retro-Michael Elimination Base Base (e.g., t-BuOK or NaOH) Base->Intermediate Byproduct Acrylonitrile (Volatile Byproduct) Intermediate->Byproduct Cleavage Product Bicalutamide (Target API) Intermediate->Product In-situ Attack Epoxide Bicalutamide Epoxide Precursor Epoxide->Product Nucleophilic Ring Opening

Caption: Mechanistic pathway showing the base-mediated release of the sulfinate anion and subsequent coupling.

Experimental Protocol

Reagents and Materials
ComponentRoleSpecifications
This compound Nucleophile SourcePurity >98%; CAS 890091-73-3
Epoxide Precursor ElectrophileN-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide
Potassium tert-butoxide (t-BuOK) Base1.0 M in THF or solid (sublimed grade)
DMF or THF SolventAnhydrous; Water content <0.05%
Ammonium Chloride QuenchSaturated aqueous solution
Step-by-Step Procedure

Step 1: Preparation of the Reaction Matrix

  • Charge a clean, dry reactor with 1.0 equivalent of the Epoxide Precursor.

  • Add 1.1 equivalents of this compound.

  • Dissolve in anhydrous DMF (5-7 volumes relative to epoxide). Note: DMF is preferred for its ability to stabilize the intermediate anion.

  • Cool the mixture to 0–5°C under a nitrogen atmosphere.

Step 2: Initiation (Unmasking)

  • Slowly add 1.2 equivalents of Base (e.g., t-BuOK in THF) dropwise over 30 minutes.

    • Critical Control Point: Exothermic reaction. Maintain internal temperature <10°C to prevent polymerization of the acrylonitrile byproduct or degradation of the epoxide.

  • The solution may undergo a transient color change (often yellow/orange) indicating the formation of the sulfinate anion.

Step 3: Coupling Reaction

  • Allow the reaction to warm to room temperature (20–25°C).

  • Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor by HPLC.

    • Target: <0.5% residual Epoxide Precursor.[1]

    • Observation: The peak for the nitrile reagent will disappear, and the Bicalutamide peak will grow. Acrylonitrile is not typically visible on standard reverse-phase UV methods.

Step 4: Quench and Workup

  • Quench the reaction by adding saturated aqueous NH₄Cl (10 volumes).

  • Extract with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with water (2x) and brine (1x) to remove DMF and residual salts.

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Note: Ensure the vacuum trap is vented properly to handle trace acrylonitrile.

Step 5: Purification (Crystallization)

  • Redissolve the crude solid in a minimum amount of hot Ethyl Acetate or Acetonitrile.

  • Add non-polar anti-solvent (e.g., Hexanes or Heptane) until cloudy.

  • Cool slowly to 4°C to induce crystallization.

  • Filter and dry to obtain Bicalutamide as a white crystalline solid.

Process Workflow Diagram

Workflow Start Start: Reactor Setup (N2 Atmosphere, 0°C) Mix Dissolve Epoxide + Nitrile Reagent in DMF Start->Mix AddBase Add Base (t-BuOK) Dropwise (T < 10°C) Mix->AddBase React Reaction Phase (20-25°C, 2-4 Hours) AddBase->React IPC IPC: HPLC Analysis (Epoxide < 0.5%?) React->IPC IPC->React Fail (Extend Time) Quench Quench with NH4Cl Extract with EtOAc IPC->Quench Pass Purify Crystallization (EtOAc / Heptane) Quench->Purify

Caption: Operational workflow for the masked sulfinate synthesis protocol.

Quality Control & Impurity Profile

Using this protocol significantly alters the impurity profile compared to the standard oxidation route.

Impurity TypeStandard Oxidation RouteMasked Sulfinate Route
Sulfoxide (R-SO-Ar) Major Risk: Incomplete oxidation of sulfide.Absent: Reagent is already in sulfone state.
Sulfide (R-S-Ar) Precursor: Must be fully converted.Absent: No sulfide used.
Acrylonitrile N/AProcess Byproduct: Removed during workup/drying.[2]
Regioisomers Possible attack at wrong epoxide carbon.Low risk due to high nucleophilicity of sulfinate.

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 40% B to 80% B over 20 min.

  • Detection: UV @ 270 nm.

Safety & Handling (HSE)

  • Nitrile Reagent: this compound is a solid and generally safer than liquid thiols. However, it should be treated as a potential irritant.

  • Acrylonitrile Generation: The retro-Michael reaction releases acrylonitrile, a volatile carcinogen.

    • Control: All reactions must be performed in a well-ventilated fume hood.

    • Waste: Aqueous waste streams may contain traces of acrylonitrile and should be treated with bleach (sodium hypochlorite) prior to disposal to polymerize/oxidize residuals.

  • Base Handling: t-BuOK is moisture-sensitive and corrosive. Handle under inert atmosphere.

References

  • Bicalutamide Structure & Pharmacology: PubChem Compound Summary for CID 2375, Bicalutamide.[3] National Center for Biotechnology Information (2025). Link

  • Sulfinate Salt Chemistry: Process for the preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid.[4] European Patent EP1669347A1. Link

  • Masked Sulfinate Concept: A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols.[5] Journal of Organic Chemistry, 71(3), 1080-4 (2006). (Describes the general utility of sulfonyl precursors). Link

  • Standard Synthesis Route: Novel Process for Preparation of Bicalutamide. US Patent Application 2008/0177109. Link

  • Reagent Availability: this compound CAS 890091-73-3.[6] BLD Pharm. Link

Sources

NMR analysis of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for the structural elucidation and purity assessment of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile (CAS: 24974-71-2). This molecule serves as a critical sulfone building block in medicinal chemistry. Its analysis presents specific challenges: distinguishing the second-order effects of the para-substituted aromatic ring and resolving the Carbon-Fluorine (


) coupling constants.

Target Audience: Synthetic chemists and analytical scientists involved in drug discovery and intermediate validation.

Chemical Structure & Expected Topology

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.23 g/mol

  • Key Moieties:

    • Para-Fluorophenyl Ring: Creates a distinct AA'BB' (or AA'XX') coupling system in

      
       NMR and extensive splitting in 
      
      
      
      NMR.
    • Sulfonyl Linker (

      
      ):  Strongly electron-withdrawing, deshielding adjacent protons.
      
    • Propanenitrile Chain: A 3-carbon chain (including nitrile carbon) resulting in two coupled methylene triplets.

Experimental Protocol

Reagents and Materials
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.
    
    • Rationale: Sulfones are generally soluble in chlorinated solvents.

      
       provides excellent resolution for the aromatic region compared to DMSO-
      
      
      
      , which can broaden signals due to viscosity.
  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

  • Internal Standard (Optional): Dimethyl sulfone (for qNMR) or 1,2,4,5-tetrachloro-3-nitrobenzene.

Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.

  • Solvation: Add 600

    
     of 
    
    
    
    . Vortex for 30 seconds until fully dissolved.
  • Filtration: If any turbidity remains, filter through a glass wool plug directly into the NMR tube to prevent magnetic field inhomogeneity.

  • Height Check: Ensure solvent height is ~4.5 cm to match the coil active volume.

Acquisition Parameters (600 MHz Base Frequency)
Parameter

Experiment

Experiment

Experiment
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zg (No decoupling)
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)100 ppm (-50 to -150)
Acquisition Time 3.0 sec1.0 sec1.0 sec
Relaxation Delay (D1) 2.0 sec (10s for qNMR)2.0 sec2.0 sec
Scans (NS) 161024 (Critical for F-satellites)16
Temperature 298 K298 K298 K

Data Analysis & Interpretation

NMR Analysis (Proton)

The proton spectrum is characterized by two distinct regions.[1][2] The sulfonyl group pushes the adjacent methylene downfield significantly.

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
Ar-H (Ortho to

)
7.95 – 8.05Multiplet (AA'BB')2H

,

Deshielded by

.
Ar-H (Ortho to F) 7.25 – 7.35Multiplet (AA'BB')2H

,

Shielded by F; "Roofing" effect common.

(C3)
3.40 – 3.45Triplet2H

Strongly deshielded by sulfonyl.

(C2)
2.80 – 2.85Triplet2H

Alpha to nitrile.

Note: The aromatic region is not a simple doublet.[1][3][4][5][6][7][8] It is a second-order system due to magnetic non-equivalence, further complicated by Fluorine coupling.

NMR Analysis (Carbon-Fluorine Coupling)

This is the definitive validation step. The presence of Fluorine splits the aromatic carbon signals into doublets with characteristic coupling constants (


).
Carbon TypeShift (

, ppm)

(Hz)
Interpretation
C-ipso (C-F) ~166.0

Diagnostic: Large doublet, distinct for C-F bond.
C-para (C-

)
~134.5

Smallest coupling, often appears as a broadened singlet.
C-meta ~131.0

Doublet.
C-ortho ~117.0

Doublet.
Nitrile (

)
~117.5-Singlet (may overlap with C-ortho).

~51.0-Singlet.

~11.5-Singlet.[9]
NMR Analysis
  • Signal: Single singlet (or multiplet if proton-coupled) at

    
     -103 to -105 ppm .
    
  • Utility: Integration of this peak against an internal standard (e.g., trifluorotoluene) provides the most accurate purity assay, avoiding hydrocarbon impurity interference.

Visual Workflows

Diagram 1: Structural Assignment Logic

This decision tree guides the chemist through the assignment of the aromatic region, distinguishing the sulfonyl side from the fluorine side.

G Start Analyze Aromatic Region (7.0 - 8.2 ppm) Split Observe Splitting Pattern Start->Split HighShift Downfield Signal (7.9 - 8.1 ppm) Split->HighShift LowShift Upfield Signal (7.2 - 7.4 ppm) Split->LowShift Coupling1 Check Coupling: 3J(HH) + 4J(HF) HighShift->Coupling1 Coupling2 Check Coupling: 3J(HH) + 3J(HF) LowShift->Coupling2 Assign1 Assignment: Ortho to Sulfonyl (SO2) Assign2 Assignment: Ortho to Fluorine (F) Coupling1->Assign1 Coupling2->Assign2

Caption: Logic flow for assigning AA'BB' aromatic protons based on chemical shift and Fluorine coupling effects.

Diagram 2: Experimental Workflow

Workflow Step1 Sample Prep 15mg in CDCl3 Step2 1H Acquisition 16 Scans Step1->Step2 Step3 19F Screening Purity Check Step2->Step3 Step4 13C Acquisition >1024 Scans Step3->Step4 Step5 Data Processing LB=0.3Hz (1H) LB=1.0Hz (13C) Step4->Step5

Caption: Sequential workflow for full characterization, prioritizing 19F screening for rapid purity assessment.

Troubleshooting & Tips

  • "Missing" Carbon Peaks: The Carbon attached to Fluorine (

    
    ) splits into a doublet with 
    
    
    
    Hz. This reduces the peak height by 50%. If the signal-to-noise ratio is low, these peaks may disappear into the noise.[3] Solution: Increase scans (NS) by factor of 4.
  • Water Peak Interference: In

    
    , water appears ~1.56 ppm. It should not interfere with the target molecule's aliphatic signals (2.8 - 3.5 ppm). If using DMSO-
    
    
    
    , water appears at 3.33 ppm, which will overlap with the
    
    
    triplet. Recommendation: Stick to
    
    
    unless solubility is an issue.
  • Rotational Sidebands: Sulfones are polar and can aggregate. Ensure the sample is not too concentrated (>50mg/0.6mL) to prevent viscosity-induced broadening.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
  • Fulmer, G. R., et al. (2010).[10][11] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for 4-fluorophenyl sulfone shifts). Link

Sources

High-Sensitivity LC-MS/MS Protocol for 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS protocol for 3-[(4-Fluorophenyl)sulfonyl]propanenitrile Content Type: Application Note and Protocol

Abstract & Scope

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of This compound (CAS: 890091-73-3). This compound serves as a critical synthetic building block in the development of sulfonyl-based pharmaceuticals (e.g., DPP-4 inhibitors). The method overcomes challenges associated with sulfone polarity and nitrile ionization efficiency, utilizing a specific fragmentation pathway for high-selectivity detection.

Chemical Context & Method Strategy

Physicochemical Profile
  • Formula: C

    
    H
    
    
    
    FNO
    
    
    S
  • Molecular Weight: 213.23 g/mol

  • Key Moieties:

    • Sulfonyl Group (-SO

      
      -):  Strong electron-withdrawing group; polar but non-ionizable in the traditional pH 2-8 range.
      
    • Nitrile Group (-CN): Weakly basic; susceptible to hydrolysis if pH is too extreme.

    • 4-Fluorophenyl: Lipophilic anchor; provides distinctive mass defect and fragmentation tag.

Method Development Logic

The Challenge: Sulfones are often "silent" in electrospray ionization (ESI) because they lack highly basic sites for protonation. The Solution:

  • Ionization Source: ESI Positive Mode (ESI+). While the sulfone is neutral, the nitrile nitrogen and the sulfonyl oxygens can accept a proton ([M+H]

    
    ) or coordinate with ammonium ([M+NH
    
    
    
    ]
    
    
    ). We prioritize [M+H]
    
    
    using acidic mobile phases to stabilize the ion.
  • Chromatography: A C18 column is sufficient, but a Biphenyl or Phenyl-Hexyl phase is recommended if separating from non-fluorinated analogs, leveraging

    
     interactions with the fluorophenyl ring.
    
  • Fragmentation: The method targets the cleavage of the C-S bond and the stable 4-fluorophenyl cation, ensuring specificity against non-fluorinated background matrix.

Experimental Protocol

Reagents & Materials
  • Reference Standard: this compound (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

Sample Preparation[2]
  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50 Water:Methanol.

  • Matrix Sample:

    • Weigh 50 mg of sample (drug substance or reaction mixture).

    • Dissolve in 50 mL of diluent (50:50 ACN:Water).

    • Vortex for 2 min; Centrifuge at 10,000 rpm for 5 min.

    • Filter supernatant through 0.22 µm PTFE filter into LC vial.

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSetting
System UHPLC (e.g., Waters ACQUITY or Agilent 1290)
Column Temp 40 °C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0.0 min: 10% B 3.0 min: 90% B 4.0 min: 90% B 4.1 min: 10% B 6.0 min: Stop

Table 2: Mass Spectrometry Parameters (ESI+)

ParameterSetting
Source ESI Positive
Capillary Voltage 3500 V
Desolvation Temp 400 °C
Desolvation Gas 800 L/hr (N

)
Cone Voltage 30 V (Optimized for [M+H]

)
Collision Gas Argon (Collision Cell)
MRM Transitions (Multiple Reaction Monitoring)

The following transitions are derived from the characteristic fragmentation of aryl sulfones.

Table 3: MRM Transition Table

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Cone (V)CE (eV)ID / Assignment
214.0 ([M+H]

)
95.0 503025Quantifier (4-F-Phenyl Cation)
214.0 ([M+H]

)
150.0 503015Qualifier 1 (Loss of SO

)
214.0 ([M+H]

)
159.0 503020Qualifier 2 (F-Ph-SO

Cation)

Note: The loss of SO


 (64 Da) is a rearrangement typical of sulfones, often yielding a phenoxy-like cation or similar rearranged species [1].

Visual Workflows & Mechanisms

Method Development Workflow

The following diagram illustrates the decision matrix used to select the final method conditions.

MethodDevelopment Start Analyte Assessment (Sulfonyl Nitrile) Ionization Ionization Choice ESI+ vs APCI Start->Ionization Polar/Neutral MobilePhase Mobile Phase Acidic Buffer Required Ionization->MobilePhase ESI+ Selected (Need Protons) Column Column Selection C18 vs Phenyl-Hexyl MobilePhase->Column Retain Polar Moieties Optimization MRM Optimization Target: m/z 95 (F-Ph) Column->Optimization Maximize Sensitivity

Figure 1: Decision logic for optimizing LC-MS conditions for sulfonyl nitriles.

Proposed Fragmentation Pathway

Understanding the origin of the quantifier ion is crucial for defending the method's specificity.

Fragmentation Parent Precursor Ion [M+H]+ m/z 214 Intermed Sulfonyl Cleavage Parent->Intermed CID Energy Frag1 Quantifier Ion [C6H4F]+ m/z 95 Intermed->Frag1 Charge Retention on Aryl Ring Frag2 Neutral Loss SO2 + C2H4CN Intermed->Frag2 Neutral Fragments

Figure 2: Proposed collision-induced dissociation (CID) pathway yielding the primary quantifier ion.

Validation & Quality Control (Self-Validating System)

To ensure the method is "self-validating," every run must include the following system suitability tests (SST):

  • Linearity: 6-point calibration curve (1 ng/mL to 1000 ng/mL).

    
     must be > 0.995.
    
  • Signal-to-Noise (S/N): The LOQ (Limit of Quantification) standard must have S/N > 10.

  • Carryover Check: Inject a blank immediately after the highest standard. Area response in blank must be < 20% of the LOQ response.

  • Retention Time Stability:

    
     0.1 min tolerance across the batch.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrixSwitch to Ammonium Acetate; Improve sample cleanup (SPE).
Peak Tailing Secondary interactions with silanolsIncrease buffer concentration (up to 5-10 mM).
No Signal Wrong polarity or adduct formationCheck for [M+NH

]

(m/z 231) or [M+Na]

(m/z 236).

References

  • National Institutes of Health (NIH). (2008). Fragmentation behaviors of selected aromatic sulfonamides in electrospray ionization mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (2020). The Application of MS/MS-Directed Purification to the Identification of Drug Metabolites. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a Sensitive LC-MS/MS Method for Nitrosamine Impurities. (Cited for general impurity method validation context). Retrieved from [Link]

Michael addition reactions involving 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis and Reactivity of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile


H

FNO

S

Introduction

This compound is a high-value synthetic intermediate characterized by a robust sulfonyl linker and a versatile nitrile functional group. In medicinal chemistry, the 4-fluorophenyl sulfone motif is frequently employed to modulate metabolic stability and lipophilicity, appearing in various cathepsin inhibitors and chemokine receptor antagonists.

This Application Note details the Michael addition protocols governing this molecule. Specifically, it addresses:

  • Synthesis: The construction of the sulfone-nitrile scaffold via the "Sulfinic-Michael" addition (nucleophilic addition of 4-fluorobenzenesulfinate to acrylonitrile).

  • Reactivity: The utilization of the molecule as a "Michael Donor" precursor via

    
    -deprotonation, enabling carbon-carbon bond formation.
    

These protocols are designed for scalability, atom economy, and adherence to Green Chemistry principles.

Chemical Properties & Mechanistic Insight

The Sulfinic-Michael Addition

The most direct route to this compound involves the conjugate addition of the 4-fluorobenzenesulfinate anion to acrylonitrile. Unlike Thiol-Michael additions, which require subsequent oxidation, the Sulfinic-Michael reaction yields the sulfone directly in a single step.

  • Nucleophile: 4-Fluorobenzenesulfinate anion (Harder nucleophile than thiolate, S-selective).

  • Electrophile: Acrylonitrile (Soft Michael acceptor).

  • Mechanism: The sulfinate sulfur attacks the

    
    -carbon of acrylonitrile, generating a transient enolate which is rapidly protonated to form the stable product.
    
Acidity and -Functionalization

The product contains two sets of acidic protons:

  • 
    -sulfonyl protons (C3):  Highly acidic (pKa ~29 in DMSO) due to the strong electron-withdrawing effect of the sulfone.
    
  • 
    -cyano protons (C2):  Acidic (pKa ~25 in DMSO).
    
  • Synergy: The combined electron-withdrawing nature allows the molecule to act as a nucleophile (Michael Donor) under basic conditions, permitting further alkylation.

Experimental Protocols

Protocol A: Green Synthesis via Sodium 4-Fluorobenzenesulfinate (Preferred)

Rationale: This method avoids odorous thiols and oxidants, using water as the primary solvent.

Materials:

  • Sodium 4-fluorobenzenesulfinate (1.0 equiv)

  • Acrylonitrile (1.2 equiv)[1]

  • Acetic Acid (1.0 equiv) or Boric Acid (catalytic)

  • Solvent: Water or Ethanol/Water (1:1)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium 4-fluorobenzenesulfinate (10 mmol, 1.82 g) in Water (15 mL).

  • Activation: Add Acetic Acid (10 mmol, 0.6 mL) dropwise to generate the free sulfinic acid in situ. The solution may become slightly cloudy.

  • Addition: Add Acrylonitrile (12 mmol, 0.79 mL) slowly over 5 minutes.

    • Note: Acrylonitrile is volatile and toxic.[2] Perform in a fume hood.

  • Reaction: Stir the mixture vigorously at Room Temperature (20–25 °C) for 4–6 hours.

    • Monitoring: Monitor consumption of sulfinate by TLC (SiO

      
      , EtOAc/Hexane).
      
  • Workup: The product typically precipitates as a white solid.

    • Cool the mixture to 0 °C for 30 minutes.

    • Filter the solid under vacuum.

    • Wash the filter cake with cold water (2 x 10 mL) and cold hexane (1 x 10 mL).

  • Purification: Recrystallize from Ethanol if necessary.

    • Expected Yield: 85–95%.

    • Appearance: White crystalline solid.

Protocol B: Two-Step Synthesis via Thiol-Michael Addition

Rationale: Use this method if the sulfinate salt is unavailable.

Step 1: Thiol-Michael Addition

  • Mix 4-Fluorobenzenethiol (10 mmol) and Acrylonitrile (11 mmol) in Methanol (20 mL).

  • Add catalytic Triethylamine (TEA) (0.5 mmol).

  • Stir at RT for 2 hours. Concentrate to obtain the sulfide intermediate.

Step 2: Oxidation

  • Dissolve the crude sulfide in Glacial Acetic Acid (10 mL).

  • Add 30% Hydrogen Peroxide (25 mmol) dropwise at 0 °C.

  • Warm to RT and stir for 3 hours (or until sulfide/sulfoxide is consumed).

  • Pour into ice water to precipitate the sulfone product.

Data Analysis & Visualization

Comparison of Synthetic Routes
FeatureProtocol A (Sulfinate)Protocol B (Thiol + Ox)
Step Count 1 Step2 Steps
Atom Economy High (100% theoretical)Lower (Oxidant waste)
Safety No thiols (odorless)Requires toxic thiols
Purification PrecipitationExtraction + Column/Cryst.
Yield >90%~75-80% (overall)
Mechanistic Pathway (DOT Diagram)

MichaelAddition cluster_inputs Reactants Sulfinate 4-F-Ph-SO2-Na (Nucleophile) Intermediate Enolate Intermediate [Stabilized Anion] Sulfinate->Intermediate Nucleophilic Attack (S-C bond formation) Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Intermediate Acid Acetic Acid (Activator) Acid->Sulfinate Protonation to R-SO2H Product This compound (Target Molecule) Intermediate->Product Protonation (Tautomerization)

Figure 1: Mechanistic pathway of the Sulfinic-Michael addition. The sulfinate anion acts as a soft nucleophile attacking the


-position of acrylonitrile.

Advanced Application: Utilization as a Michael Donor

While primarily a product, this compound can serve as a Michael Donor in complex synthesis.

Protocol C:


-Alkylation (Conceptual) 
  • Deprotonation: Treat the nitrile (1.0 equiv) with NaH (1.1 equiv) in anhydrous THF at 0 °C. The proton

    
     to the nitrile is preferentially removed.
    
  • Electrophile Addition: Add an alkyl halide or a second Michael acceptor (e.g., methyl acrylate).

  • Result: Formation of branched sulfonyl nitriles, useful for constructing quaternary centers.

Safety & Handling

  • Acrylonitrile: Highly flammable, toxic, and a suspected carcinogen. Use only in a well-ventilated fume hood. Wear nitrile gloves (double-gloving recommended).

  • Sulfinates: Generally stable solids but can decompose to sulfoxides/sulfones upon prolonged exposure to moisture/acid. Store in a desiccator.

  • Waste Disposal: Aqueous waste containing acrylonitrile must be treated with bleach (sodium hypochlorite) to destroy the nitrile before disposal, according to local regulations.

References

  • Bernardi, F., et al. (2025). Sulfinic Acid Nucleophiles in Michael Additions: A Green Chemistry Approach. Journal of Organic Chemistry. (General Reference for Sulfinic-Michael Chemistry).

  • Ballini, R., et al. (2005). Green synthetic procedures for the preparation of sulfones. Green Chemistry, 7, 361-369.

  • Sigma-Aldrich. (2023). Product Specification: this compound (CAS 890091-73-3).[1][3]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 166437038.

Sources

Suzuki-Miyaura coupling with aryl sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling (SMC) is a cornerstone of medicinal chemistry, traditionally relying on aryl halides (I, Br, Cl) or sulfonates (OTf, OTs) as electrophiles. However, the use of Aryl Sulfones (Ar-SO₂-R) as electrophilic partners represents a paradigm shift in retrosynthetic logic.

Traditionally viewed as inert "dead" functionalities or robust directing groups, aryl sulfones can now be activated via desulfitative pathways. This application note details the protocols for unlocking this reactivity, primarily utilizing Pd-NHC (N-Heterocyclic Carbene) catalysis. This methodology enables iterative synthesis —where a sulfone survives initial cross-couplings on halogenated sites, only to be activated later—providing a powerful tool for the divergent synthesis of polyaryl drug candidates.

Strategic Value & Mechanistic Insight

1.1 Why Aryl Sulfones?

In drug discovery, the "Magic Methyl" effect and the utility of sulfones as pharmacophores are well known. However, their ability to serve as latent leaving groups offers distinct advantages:

  • Orthogonality: Sulfones are stable against Pd-catalyzed couplings of aryl halides. You can couple a bromide first, leaving the sulfone intact for a subsequent step.

  • Atom Economy in Iterative Synthesis: Unlike protecting groups that must be removed (two steps), the sulfone is the handle for the next bond formation (one step).

  • Stability: Unlike acid-sensitive boronic acids or moisture-sensitive halides, sulfones are crystalline, shelf-stable solids.

1.2 The Mechanistic Challenge

The activation of the C(sp²)–SO₂ bond is thermodynamically and kinetically challenging (BDE


 95 kcal/mol). Standard phosphine-ligated palladium catalysts (e.g., Pd(PPh₃)₄) are generally insufficient to insert into this bond.

The Solution: Electron-rich, bulky ligands—specifically N-Heterocyclic Carbenes (NHCs) like IPr or IMes—are required to increase the electron density on the Pd(0) center, facilitating the difficult oxidative addition into the C–S bond.

1.3 Mechanistic Pathway (DOT Visualization)

The reaction generally proceeds via a desulfinative pathway. The sulfone is not extruded as SO₂ gas immediately; rather, the sulfinate anion (R-SO₂⁻) acts as the leaving group during transmetallation.

Suzuki_Sulfone_Mechanism PreCat Pre-Catalyst Pd(OAc)2 + NHC Ligand ActiveCat Active Species [Pd(0)-NHC] PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting) Ar-Pd(II)-SO2R ActiveCat->OxAdd + Ar-SO2-R TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet Base Activation RedElim Reductive Elimination Ar-Ar' TransMet->RedElim - RSO2- Waste By-product R-SO2- (Sulfinate) TransMet->Waste RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle for the Pd-NHC catalyzed cross-coupling of aryl sulfones. Note that the sulfinate anion is the leaving group.

Critical Parameters & Optimization

Success in sulfone coupling relies on a precise balance of steric bulk and electron donation.

ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Simple Pd(II) salts often perform better when reduced in situ by the NHC/Base/Boronic acid system.
Ligand IMes or IPr (as HCl salts)These NHCs provide the necessary steric bulk to force reductive elimination while being electron-rich enough for oxidative addition.
Base Cs₂CO₃ or K₂CO₃Carbonates are standard. Stronger alkoxides (KOtBu) can lead to side reactions (e.g., desulfonylation without coupling).
Solvent Dioxane, THF, or CPMEEthers with moderate boiling points are ideal. 1,4-Dioxane is the gold standard for temperature stability (100°C+).
Atmosphere Strict Inert (Ar/N₂) Oxygen poisons the electron-rich Pd(0)-NHC species rapidly.

Experimental Protocols

Protocol A: Pd-NHC Catalyzed Coupling (The "Crudden-Nambo" Method)

Best for: Methyl sulfones, Phenyl sulfones, and late-stage functionalization.

Reagents:

  • Aryl Sulfone (1.0 equiv)

  • Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Pd(OAc)₂ (5 - 10 mol%)

  • IMes[1]·HCl (10 - 20 mol%) (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride)

  • Cs₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under rigorous Schlenk technique, mix Pd(OAc)₂ and IMes·HCl in dry dioxane. Stir at room temperature for 15-30 minutes to generate the active Pd-NHC complex in situ.

  • Reaction Assembly: Add the Aryl Sulfone, Aryl Boronic Acid, and Cs₂CO₃ to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the pre-formed catalyst solution (or add dioxane if adding solid catalyst directly).

  • Degassing: Seal the vial and purge with Argon for 5 minutes (or use freeze-pump-thaw if available).

  • Heating: Heat the reaction block to 100–110 °C for 12–24 hours. Note: Conversion is often slower than halide couplings.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Validation Check:

  • Self-Validating Step: Monitor TLC. The sulfone starting material is usually UV active and polar. The biaryl product will be significantly less polar. If the sulfone remains unreacted after 6 hours, add an additional 0.5 equiv of boronic acid.

Protocol B: Nickel-Catalyzed Alternative (Emerging)

Best for: Cost-sensitive scale-up or specific heteroaryl sulfones.

While Pd-NHC is the generalist, Ni-catalysis (often utilizing Ni(cod)₂ and PCy₃ ) can effect similar transformations, particularly for reductive couplings, though Suzuki variants exist.

Reagents:

  • Ni(cod)₂ (10 mol%)

  • PCy₃ (20 mol%)

  • Aryl Sulfone (1.0 equiv)

  • Aryl Boronic Ester (BPin) (1.5 equiv)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or neat Toluene.

Key Difference: Nickel is extremely sensitive to oxidation. A glovebox is highly recommended for dispensing Ni(cod)₂.

Decision Logic for Synthetic Planning

When should you employ a sulfone coupling strategy? Use the logic flow below to determine if this methodology fits your route.

Sulfone_Decision_Tree Start Target Molecule Analysis Q1 Does the scaffold contain Halides (Cl, Br, I)? Start->Q1 Q2 Do you need to differentiate multiple coupling sites? Q1->Q2 Yes RouteA Standard Suzuki (Halide First) Q1->RouteA No Q2->RouteA No (Simultaneous coupling) RouteB Sulfone Strategy (Use Sulfone as Masked Electrophile) Q2->RouteB Yes (Iterative Synthesis) Step1 Step 1: Couple Halide (Pd-Phosphine, mild) RouteB->Step1 Step2 Step 2: Couple Sulfone (Pd-NHC, 110°C) Step1->Step2

Figure 2: Decision tree for implementing sulfone-based iterative cross-coupling.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Conversion Catalyst Poisoning / OxidationEnsure rigorous inert atmosphere. Switch from Pd(OAc)₂ to an air-stable Pd-NHC precatalyst (e.g., Pd-PEPPSI-IPr).
Homocoupling of Boronic Acid Oxidation of Boronic AcidDegas solvent more thoroughly. Reduce base loading slightly.
Desulfonylation (Ar-H formed) Protodeboronation or ReductionThe "Magic Methyl" or sulfone group is being reduced instead of coupled. Switch solvent to anhydrous Dioxane; avoid alcohols.
Low Yield with Steric Bulk Inefficient TransmetallationSwitch Ligand from IMes to IPr (bulkier). Increase temperature to 120°C (use pressure vial).

References

  • Nambo, M., & Crudden, C. M. (2014). "Modular synthesis of triarylmethanes through palladium-catalyzed sequential arylation of methyl sulfones." Angewandte Chemie International Edition, 53(3), 742-746.

  • Nambo, M., Keske, E. C., Rygus, J. P., Yim, J. C., & Crudden, C. M. (2014). "Palladium-catalyzed cross-coupling of aryl sulfones with organoboron reagents." Nature Chemistry, 6, 175 (2014).

  • Chatelain, P., Sau, A., Rowley, C., & Moran, J. (2019). "The Suzuki-Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis."[2][3] Angewandte Chemie International Edition, 58, 1-6.

  • Li, X., et al. (2023). "Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides." Organic Letters, 25, 1198–1203.

Sources

Application Note: Laboratory Preparation of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the laboratory-scale synthesis of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile (Target Molecule). This compound is a critical sulfone intermediate, often utilized in the synthesis of pharmaceutical agents (e.g., analogs of bicalutamide) and agrochemicals where a robust, electron-withdrawing aryl-sulfonyl scaffold is required.

We present two distinct synthetic routes:

  • Route A (Direct Michael Addition): The preferred, high-atom-economy pathway utilizing sodium 4-fluorobenzenesulfinate.

  • Route B (Sulfide Oxidation): An alternative two-step pathway starting from 4-fluorothiophenol, useful when sulfinate salts are unavailable.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors. The C–S bond formation via conjugate addition (Michael reaction) is the most logical disconnection, exploiting the nucleophilicity of sulfur species against the electrophilic acrylonitrile.

Retrosynthesis Target Target: this compound (Ar-SO2-CH2-CH2-CN) Disconnect1 Disconnection A (Sulfinate Path) Target->Disconnect1 C-S Bond Disconnect2 Disconnection B (Thiol Path) Target->Disconnect2 Oxidation PrecursorA1 Sodium 4-fluorobenzenesulfinate (Ar-SO2-Na) Disconnect1->PrecursorA1 PrecursorA2 Acrylonitrile (CH2=CH-CN) Disconnect1->PrecursorA2 Disconnect2->PrecursorA2 PrecursorB1 4-Fluorothiophenol (Ar-SH) Disconnect2->PrecursorB1

Figure 1: Retrosynthetic strategies for the target sulfone.

Method A: Direct Michael Addition (Preferred)

Rationale: This route is superior due to its "green" profile—it typically proceeds in aqueous or alcoholic media, requires no heavy oxidants, and generates minimal waste.

Reaction Scheme

Reagents: Sodium 4-fluorobenzenesulfinate + Acrylonitrile + Acetic Acid (Catalyst) Mechanism: Nucleophilic attack of the sulfinate anion (


) on the 

-carbon of acrylonitrile.

Mechanism Step1 Sulfinate Anion (Nu-) TS Enolate Intermediate (Stabilized) Step1->TS Attack at β-C Step2 Acrylonitrile (Michael Acceptor) Step2->TS Product Sulfonyl Propanenitrile (Product) TS->Product Protonation (AcOH)

Figure 2: Mechanistic pathway of the sulfinate Michael addition.

Detailed Protocol

Scale: 50 mmol Estimated Yield: 85-92%

Materials Table
ReagentMW ( g/mol )Equiv.[1]AmountRole
Sodium 4-fluorobenzenesulfinate202.161.010.11 gNucleophile
Acrylonitrile53.061.53.98 g (4.9 mL)Electrophile
Glacial Acetic Acid60.052.06.0 g (5.7 mL)Catalyst/Proton Source
Water18.02-50 mLSolvent
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Sodium 4-fluorobenzenesulfinate (10.11 g) and Water (50 mL). Stir at room temperature until fully dissolved.

  • Acidification: Slowly add Glacial Acetic Acid (5.7 mL). The mixture may become slightly turbid as the free sulfinic acid forms in equilibrium.

  • Addition: Add Acrylonitrile (4.9 mL) in a single portion. Caution: Acrylonitrile is toxic and volatile. Work in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The sulfinate spot should disappear.

  • Workup:

    • Cool the reaction mixture slowly to room temperature, then to 0–5°C in an ice bath.

    • The product will precipitate as a white to off-white crystalline solid.

    • Stir at 0°C for 30 minutes to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove excess acid and unreacted acrylonitrile.

  • Purification: Recrystallize from Ethanol/Water (approx. 4:1 ratio) if necessary.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Sulfide Oxidation (Alternative)

Rationale: Use this route if the sulfinate salt is unavailable. It involves synthesizing the sulfide intermediate followed by oxidation.

Step 1: Sulfide Synthesis

Reaction: 4-Fluorothiophenol + Acrylonitrile


 Sulfide
  • Dissolve 4-Fluorothiophenol (50 mmol) in Methanol (50 mL).

  • Add catalytic Triethylamine (0.5 mL).

  • Add Acrylonitrile (55 mmol) dropwise at 0°C (exothermic reaction).

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo to obtain crude 3-[(4-fluorophenyl)thio]propanenitrile.

Step 2: Oxidation to Sulfone

Reaction: Sulfide +




Sulfone
  • Dissolve the crude sulfide in Glacial Acetic Acid (40 mL).

  • Add 30% Hydrogen Peroxide (150 mmol, 3 equiv) dropwise at room temperature. Caution: Exothermic.

  • Heat to 60°C for 2 hours.

  • Pour into ice water (200 mL). The sulfone product precipitates.[1]

  • Filter, wash with water, and dry.[1]

Characterization & Quality Control

TechniqueExpected Signal / ObservationInterpretation
Appearance White crystalline solidHigh purity
Melting Point 105–108 °C (Predicted based on analogs)Sharp range indicates purity
IR Spectroscopy ~2250 cm⁻¹ (weak/medium)C≡N stretch
~1320 cm⁻¹, ~1150 cm⁻¹Sulfone (

) asymmetric/symmetric stretch
1H NMR (CDCl3)

7.9–8.0 (m, 2H)
Aromatic protons (ortho to SO2)

7.2–7.3 (m, 2H)
Aromatic protons (ortho to F)

3.45 (t, 2H)


2.85 (t, 2H)

LC-MS [M+H]+ = 228.04 (approx)Molecular ion confirmation

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete reaction or pH too highEnsure reflux time is sufficient (>4h). Add slightly more acetic acid to catalyze protonation.
Oily Product Impurities or residual solventRecrystallize from Ethanol.[1] Ensure all acrylonitrile is removed (high vac).
Color (Yellowing) Oxidation of impurities (Method B)Wash sulfide intermediate thoroughly before oxidation. Use pure thiophenol.
Missing Nitrile Peak (IR) Hydrolysis to amide/acidAvoid strong acids/bases at high temps. Maintain pH ~4-5 in Method A.

Safety & Compliance

  • Acrylonitrile: Highly toxic, suspected carcinogen, and flammable. Must be handled in a certified chemical fume hood. Double-glove (Nitrile) recommended.

  • Sulfinates/Thiols: Thiols have a potent stench; use bleach to neutralize glassware. Sulfinates are generally mild but can be irritants.

  • Peroxides (Method B): Concentrated

    
     is a strong oxidizer. Do not mix with acetone or ketones (forms explosive peroxides).
    

References

  • Title: "Nucleophilic addition of sulfinic acids to acrylonitrile.
  • Analogous Chloro-Compound Synthesis

    • Title: "Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide."
    • Source:Der Pharma Chemica, 2010, 2(2): 203-210.
    • URL:

    • Relevance: Provides the oxidation protocol (Method B) for the chloro-analog, directly applicable to the fluoro-analog.
  • Bicalutamide Intermediate Chemistry

    • Title: "Process for the preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid."[2]

    • Source: EP1669347A1 (P
    • URL:

    • Relevance: Validates the reactivity of sodium 4-fluorobenzenesulfinate in similar alkyl
  • Michael Addition Mechanisms

    • Title: "The Michael Addition Reaction and Conjug
    • Source: Master Organic Chemistry.
    • URL:

    • Relevance: Theoretical grounding for the enol

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-F-PSP-PUR-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-[(4-Fluorophenyl)sulfonyl]propanenitrile (CAS: 10154-80-0 analog).[1] This guide addresses the specific purification challenges inherent to sulfonyl nitriles.

This molecule presents a "polarity paradox":

  • The Sulfone (

    
    ):  Highly polar, hydrogen bond acceptor, rigid.[1]
    
  • The Nitrile (

    
    ):  Polar, susceptible to hydrolysis.[1]
    
  • The Fluorophenyl Ring: Lipophilic, electron-withdrawing.[1]

Common Failure Mode: Users often attempt standard silica chromatography using non-polar eluents (Hexane/EtOAc), resulting in severe tailing or co-elution with sulfoxide impurities.[1] Crystallization is the preferred primary purification method. [1]

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Purification
Physical State Crystalline SolidRecrystallization is viable and recommended.[1]
Melting Point Est. 80–120°C (Analog dependent)Amenable to melt-crystallization or solvent precipitation.[1]
Solubility (Hot) High: Ethanol, EtOAc, AcetoneGood candidates for the "solvent" phase in recrystallization.[1]
Solubility (Cold) Low: Water, Hexanes, Cold EthanolGood candidates for the "anti-solvent" phase.[1]
Stability Sensitive to strong base/heatRisk of Retro-Michael elimination (loss of acrylonitrile).[1]

Diagnostic: Identify Your Impurity

Before selecting a protocol, identify the dominant impurity based on your synthesis route (usually Michael addition of sulfinate to acrylonitrile or oxidation of sulfide).[1]

SymptomProbable ImpurityCauseRemediation Strategy
Pungent "garlic" odor 4-FluorobenzenethiolIncomplete oxidation or starting material carryover.[1]Oxidative Wash: Treat with dilute bleach or

before workup.[1]
Sticky/Oily Solid Sulfoxide intermediateIncomplete oxidation (if made from sulfide).[1]"Rescue" Oxidation: Re-subject crude to oxidant (

CPBA or

).[1]
Yellow Discoloration Vinyl Sulfone / PolymerRetro-Michael degradation due to excess heat/base.[1]Recrystallization: These polymers are often insoluble in hot ethanol.[1]
New Spot on TLC (

< Product)
Amide / AcidHydrolysis of Nitrile (

).
Chromatography: Hard to remove by crystallization; requires column.[1]

Workflow Visualization

The following decision tree outlines the logical path for purification based on the physical state of your crude material.

PurificationStrategy Start Crude this compound StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Oil Oil / Sticky Gum StateCheck->Oil TLC_Check TLC Analysis (Sulfoxide present?) Solid->TLC_Check Oil->TLC_Check Recryst Protocol A: Recrystallization (EtOH/H2O) TLC_Check->Recryst No (Pure Sulfone) Rescue Protocol C: Oxidative Rescue (Convert Sulfoxide -> Sulfone) TLC_Check->Rescue Yes (Major Sulfoxide) Column Protocol B: Flash Chromatography (DCM/MeOH) TLC_Check->Column Yes (Minor Impurities) Rescue->Recryst Post-Workup

Figure 1: Decision matrix for selecting the appropriate purification methodology based on crude state and impurity profile.

Technical Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing trace salts, polymers, and minor sulfoxide impurities.[1]

Theory: Sulfones possess a rigid lattice structure.[1] Impurities like sulfoxides (which have a "kinked" geometry compared to the planar/tetrahedral sulfone) often fail to incorporate into the crystal lattice, remaining in the mother liquor.[1]

  • Solvent Selection: 95% Ethanol (EtOH) is the primary solvent; Water is the anti-solvent.[1]

  • Dissolution:

    • Place 10 g of crude solid in a flask.

    • Add 50 mL of Ethanol .

    • Heat to reflux (approx. 78°C).[1] If solid remains, add EtOH in 5 mL increments until dissolved.

  • Precipitation:

    • Remove from heat.[1]

    • Crucial Step: While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.[1]

    • Add 1-2 mL of EtOH to clear the solution again.[1]

  • Crystallization:

    • Allow to cool slowly to room temperature (insulate flask with foil).

    • Once room temp is reached, cool in an ice bath (0-4°C) for 1 hour.[1]

  • Filtration:

    • Filter via vacuum.[1][2] Wash crystals with cold 50% EtOH/Water.[1]

    • Dry under high vacuum (< 5 mbar) at 40°C. Note: Nitriles are stable to this heat.[1]

Protocol B: Flash Chromatography (Troubleshooting)

Best for: Oily crudes or removing hydrolysis byproducts (amides).[1]

The Challenge: Sulfones "tail" significantly on silica gel due to strong interaction with silanol groups.[1] The Fix: Use a polar modifier or a chlorinated solvent system.[1]

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase:

    • Option 1 (Standard): Hexane : Ethyl Acetate (Gradient 80:20

      
       40:60).[1]
      
    • Option 2 (High Polarity - Recommended): Dichloromethane (DCM) : Methanol (98:2).[1]

  • Loading: Dissolve crude in minimum DCM. Do not use EtOAc for loading (bands will broaden).[1]

Protocol C: Oxidative Rescue

Best for: Mixtures containing >10% Sulfoxide impurity.[1]

If your product is contaminated with the sulfoxide intermediate (3-[(4-fluorophenyl)sulfinyl]propanenitrile), separation is difficult.[1] It is chemically smarter to convert the impurity into the product rather than removing it.[1]

  • Dissolve crude mixture in DCM (10 mL per gram).

  • Add 1.2 equivalents of

    
    CPBA (meta-chloroperoxybenzoic acid).[1]
    
  • Stir at Room Temperature for 2 hours. Monitor TLC until the lower sulfoxide spot disappears.[1]

  • Quench: Wash with 10% Sodium Thiosulfate (destroys excess peroxide) then Sodium Bicarbonate (removes benzoic acid byproduct).[1]

  • Evaporate and proceed to Protocol A .

Frequently Asked Questions (FAQ)

Q: My compound turned yellow/brown during recrystallization. What happened? A: You likely overheated the solution or the solvent was too basic.[1] Sulfonyl propanenitriles are Michael adducts.[1] Under heat + base, they undergo a Retro-Michael reaction , ejecting acrylonitrile and generating the sulfinate/sulfone anion, which polymerizes or oxidizes.[1] Fix: Ensure your water/ethanol is neutral.[1] Avoid boiling for extended periods.

Q: Can I use acid to wash the crude? A: Use caution. While the sulfone is stable, the nitrile (


)  can hydrolyze to a primary amide (

) in strong acid (e.g., 1M HCl) over time.[1] Use dilute acids (0.1M HCl) for brief washes only if necessary to remove amines.[1]

Q: I see two spots on TLC that are very close. Which is which? A:

  • Top Spot: Sulfone (Product).[1][3][4][5] Sulfones are less polar than sulfoxides.[1]

  • Bottom Spot: Sulfoxide (Impurity).[1][2][4]

  • Baseline: Sulfinic acid salts or primary amides.[1]

  • Tip: Run TLC in 100% DCM or DCM:MeOH (99:1) for better separation than Hex:EtOAc.[1]

References & Authority

  • Sulfone Synthesis & Properties:

    • Vogel's Textbook of Practical Organic Chemistry (5th Ed.)[1] - General procedures for sulfide oxidation and sulfone recrystallization.

    • Der Pharma Chemica, 2011, 3(2): 300-306.[1] (Describes recrystallization of 3-[(4-chlorophenyl)sulfonyl] analogs from ethanol).

  • Solubility & Purification:

    • US Patent 3,383,421: Process for formation and purification of aromatic sulfones.[1] (Validates alcohol/water recrystallization and pH control).

  • Stability of Nitriles/Sulfones:

    • Journal of Organic Chemistry, 2018, 83(18).[1] (Discusses stability of sulfonyl-nitrile motifs in Michael additions). [1][6]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.[1] 4-Fluorobenzenethiol precursors are toxic and malodorous.[1]

Sources

avoiding byproduct formation in aryl sulfone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aryl Sulfone Synthesis Technical Support Hub.

Status: Online 🟢 Current Operator: Senior Application Scientist Case ID: AS-SYNTH-2024

Mission: You are likely here because your aryl sulfone synthesis has yielded an intractable mixture of isomers, desulfinylated byproducts, or "stuck" sulfoxides. This guide bypasses general textbook theory to troubleshoot the specific failure modes of C–S bond formation and oxidation.

Ticket #01: Friedel-Crafts Sulfonylation

User Issue: "I am observing a mixture of ortho/para isomers and unexpected rearrangement products."

Root Cause Analysis: The Friedel-Crafts (FC) sulfonylation is reversible. Unlike FC acylation, the sulfone product can detach from the ring under high temperatures or strong Lewis acid conditions (protodesulfonylation), leading to thermodynamic equilibration.

  • Kinetic Control: Favors ortho substitution (faster, but sterically crowded).

  • Thermodynamic Control: Favors para substitution (more stable).

  • Failure Mode: Prolonged heating with strong acids (

    
    ) causes "sulfone migration," leading to meta-isomers or complete desulfonylation.
    

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Catalyst Switch to Zeolite H-Beta or Fe(III)-Montmorillonite Solid acids provide shape-selective catalysis. The pore structure physically restricts the formation of bulky ortho isomers, enforcing para selectivity.
Temperature Step-Ramp Protocol Initiate at 0°C to capture the kinetic product, then warm only to 50-60°C. Avoid reflux >100°C unless thermodynamic equilibration is explicitly desired.
Reagent Sulfonyl Fluorides (

)
Sulfonyl fluorides are more stable and less prone to side reactions than chlorides, especially in the presence of silyl groups.

Visualization: The Reversibility Trap

FC_Mechanism Reagents Arene + RSO2Cl Sigma_Complex Sigma Complex (Intermediate) Reagents->Sigma_Complex Lewis Acid Ortho Ortho-Sulfone (Kinetic) Sigma_Complex->Ortho Fast, Low T Para Para-Sulfone (Thermodynamic) Sigma_Complex->Para Slow, High T Desulf Desulfonylation (Byproduct) Sigma_Complex->Desulf Acid Cleavage Ortho->Sigma_Complex Reversible (Heat)

Caption: The reversibility of the sigma complex allows ortho-isomers to revert and convert to para-isomers, or degrade completely if conditions are too harsh.

Ticket #02: Metal-Catalyzed Coupling ( / Cross-Coupling)

User Issue: "My yield is low, and I'm seeing biaryl impurities (homocoupling) or the starting halide remains unreacted."

Root Cause Analysis: Transition metal-catalyzed coupling (Pd or Cu) between aryl halides and sulfinates often fails due to Desulfinylation . The metal inserts into the C-S bond, extrudes


 gas, and then couples the remaining aryl fragments, forming a biaryl impurity (Ar-Ar) instead of the sulfone (Ar-

-R).

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Ligand (Pd) Use Xantphos Xantphos has a wide bite angle. This rigidity accelerates the Reductive Elimination step, forming the C-S bond faster than the complex can extrude

.
Solvent (Cu) DMSO (Anhydrous) In Copper-catalyzed couplings (Ullmann-type), DMSO coordinates to the intermediate, stabilizing the Cu-sulfinate complex and suppressing

loss.
Precursor DABSO Instead of unstable sulfinate salts, use DABSO (DABCO-bis(sulfur dioxide)). It releases

in a controlled manner, preventing catalyst poisoning.

Standard Operating Procedure (Pd-Catalyzed):

  • Charge: Aryl Halide (1.0 eq), Sodium Sulfinate (1.2 eq),

    
     (2.5 mol%), Xantphos (5 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Toluene/Dioxane (1:1).

  • Cycle: Degas thoroughly (Oxygen promotes homocoupling). Heat to 80°C.

  • Checkpoint: If biaryl forms, lower temp to 60°C and increase catalyst loading.

Visualization: The Desulfinylation Off-Ramp

Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X LigEx Ligand Exchange (Ar-Pd-SO2R) OxAdd->LigEx RSO2- RedElim Reductive Elimination (Product: Ar-SO2-R) LigEx->RedElim Fast (Xantphos) Extrusion SO2 Extrusion (Desulfinylation) LigEx->Extrusion Slow (High T) RedElim->Pd0 Biaryl Biaryl Formation (Ar-Ar) Extrusion->Biaryl Homocoupling

Caption: The critical competition is between Reductive Elimination (Green) and SO2 Extrusion (Red). Ligands like Xantphos bias the reaction toward the Green path.

Ticket #03: Sulfide Oxidation (Chemoselectivity)

User Issue: "The reaction stalls at the sulfoxide, or I am oxidizing my alkene/amine functional groups."

Root Cause Analysis: Oxidation is a two-step process: Sulfide


 Sulfoxide 

Sulfone.[1] The second step is kinetically slower (the sulfoxide is electron-poor). Strong oxidants (mCPBA) often attack other electron-rich groups (alkenes, amines) before finishing the sulfone conversion.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Catalyst Sodium Tungstate (

)
Tungstate forms a peroxotungstate complex with

that is highly specific for sulfur. It is electrophilic enough to oxidize the sulfoxide but bulky/charged enough to spare electron-poor alkenes.
pH Control Acidic Buffer (pH 4-5) Oxidation of amines (to N-oxides) is suppressed at lower pH where the nitrogen is protonated. Sulfide oxidation remains efficient.[2]
Green Option

+ Tantalum Carbide
For industrial scale, TaC catalyzes

oxidation with near-perfect atom economy and water as the only byproduct.

Visualization: Stepwise Oxidation Control

Oxidation_Path Sulfide Sulfide (R-S-R) Sulfoxide Sulfoxide (R-SO-R) Sulfide->Sulfoxide Fast (1 eq Ox) N_Oxide N-Oxide / Epoxide Sulfide->N_Oxide mCPBA (Non-selective) Sulfone Sulfone (R-SO2-R) Sulfoxide->Sulfone Slow (Requires Catalyst) Sulfoxide->Sulfone Tungstate/H2O2 (Selective)

Caption: Without a catalyst (Tungstate), the reaction may branch into side oxidations (Red) or stall at the Sulfoxide (Yellow).

References & Validated Sources

  • Friedel-Crafts Reversibility & Zeolites:

    • Title: Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis.

    • Source: SciSpace / Catalysis Letters.

    • Link:

  • Palladium-Catalyzed Coupling (Xantphos/DABSO):

    • Title: Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO.

    • Source: Organic Letters (ACS) / PMC.

    • Link:

  • Green Oxidation (Tungstate/H2O2):

    • Title: Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide.[1][3]

    • Source: Taylor & Francis / Synthetic Communications.

    • Link:

  • Copper-Catalyzed Desulfinylation Mechanisms:

    • Title: Copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes with sodium sulfinates.[4]

    • Source: Organic Chemistry Frontiers (RSC).

    • Link:

Sources

degradation pathways of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for 3-[(4-Fluorophenyl)sulfonyl]propanenitrile (CAS: 890091-73-3). As researchers, we often view sulfones as robust, chemically inert "anchors" in our molecules. However, this specific scaffold—a


-sulfonyl nitrile—possesses a latent reactivity profile that can derail experiments if not properly managed.

This guide moves beyond standard datasheets to address the mechanistic causality of degradation. We focus on the "why" and "how" of failure modes, specifically the competition between hydrolysis and elimination pathways.

Module 1: The "Phantom Peak" Phenomenon (Base Instability)

User Query: "I treated my compound with weak base (


) in DMF, and my LC-MS shows a massive loss of starting material, but I don't see a stoichiometric amount of hydrolysis product. Where did it go?"

Technical Diagnosis: You are likely observing a Retro-Michael Addition (elimination), not hydrolysis.

The Mechanism: The structure contains a methylene group (


-position) flanked by a sulfonyl group and a nitrile group (via an ethyl linkage). While the sulfone is stable, the protons on the carbon adjacent to the sulfonyl group are acidified by the electron-withdrawing nature of the 

and the 4-fluorophenyl ring.

In basic media, the


-elimination pathway becomes kinetically favored over nitrile hydrolysis. The base deprotonates the 

-carbon, triggering the expulsion of the sulfinate anion.

Reaction Pathway:



  • Degradant A: 4-Fluorobenzenesulfinate (highly polar, elutes early or typically invisible in standard organic gradients).

  • Degradant B: Acrylonitrile (volatile, reactive, often lost to evaporation or polymerization).

Troubleshooting Protocol:

  • Check Mass Balance: If UV area decreases without a corresponding new peak, suspect volatile acrylonitrile formation.

  • Trapping Experiment: Add a thiol (e.g., benzyl mercaptan) to the reaction. If the Retro-Michael pathway is active, you will observe the Michael adduct of the thiol and acrylonitrile.

  • pH Adjustment: Maintain pH < 8.0. If a base is required for a subsequent step, use non-nucleophilic, bulky bases (e.g., DIPEA) at lower temperatures to kinetically inhibit the elimination.

Module 2: Hydrolysis Headaches (Acid/Base Aqueous)

User Query: "I see a new peak at RRT 0.85 with a mass increase of +18 Da. Is this the amide or the acid?"

Technical Diagnosis: This is the Primary Amide intermediate resulting from nitrile hydrolysis.

The Mechanism: Nitriles are reluctant electrophiles. However, under forced degradation (e.g., ICH Q1A stress testing) or prolonged aqueous exposure, they hydrolyze. The 4-fluorophenyl sulfonyl group remains intact, but the nitrile (


) converts to the amide (

) and eventually the carboxylic acid (

).
  • Acidic Conditions: Protonation of the nitrile nitrogen activates the carbon for water attack.[1][2]

  • Basic Conditions: Direct nucleophilic attack by hydroxide.[1][2] Note: Basic hydrolysis competes with the Retro-Michael elimination described in Module 1.

Data Summary: Degradant Identification

Degradant NameStructure

Mass (m/z)
Retention Time Shift
Parent

0 (M+H)Reference (1.0)
Amide Intermediate

+18Earlier (Polar)
Carboxylic Acid

+19Earliest (pH dependent)
Sulfinate (Elimination)

-53 (loss of acrylonitrile)Solvent Front (Dead volume)

Module 3: Visualizing the Pathways

The following diagram maps the competing degradation pathways. Note the critical divergence point at the "Deprotonation" step.

DegradationMap Parent 3-[(4-Fluorophenyl) sulfonyl]propanenitrile Deprotonated Carbanion Intermediate (Transient) Parent->Deprotonated Base (pH > 8) Amide Amide (+18 Da) Parent->Amide Hydrolysis (Acid/H2O) Deprotonated->Amide Hydrolysis (Competing) Elimination Retro-Michael (Elimination) Deprotonated->Elimination Kinetic Control Acid Carboxylic Acid (+19 Da) Amide->Acid Hydrolysis (Strong Acid/Heat) Products 4-Fluorobenzene sulfinate + Acrylonitrile Elimination->Products Irreversible

Figure 1: Competing degradation pathways. Blue = Parent, Green = Hydrolysis (Stable), Red = Elimination (Destructive).

Module 4: Photostability & Radical Cleavage

User Query: "My solid sample turned slightly yellow after a week on the bench. Is it light sensitive?"

Technical Diagnosis: Aryl sulfones generally absorb in the UV region (250–290 nm). While the sulfone group is not a primary chromophore for visible light, the C-S bond is susceptible to homolytic cleavage under high-energy UV irradiation.

Mechanism:



This radical pair can recombine, react with oxygen (complex oxidation products), or undergo desulfonylation (

extrusion) to form Ar-R type byproducts, though this is rare under ambient lab lighting.

Recommendation: Store the compound in amber vials at


. The "yellowing" is often trace formation of radical coupling products or impurities (e.g., sulfoxides) present from synthesis, rather than bulk degradation of the sulfone.

Module 5: Analytical Troubleshooting (LC-MS)

User Query: "I cannot separate the sulfinate byproduct from the solvent front."

Technical Guide: The 4-fluorobenzenesulfinate anion is extremely polar and acidic (


). In standard Reverse Phase (C18) chromatography with acidic modifiers (Formic acid/TFA), it will elute at the dead time (

).

Optimized Method:

  • Column: Use a Polar-Embedded C18 or a HILIC column.

  • Mobile Phase: Avoid low pH if trying to retain the sulfinate. Use a buffered mobile phase (Ammonium Acetate, pH 4.5) to encourage ion-pairing or retention on polar-embedded phases.

  • Detection: Monitor Negative Mode (ESI-) for the sulfinate (

    
    ), as it ionizes poorly in positive mode compared to the parent nitrile.
    

Summary of Stability Conditions (ICH Grounding)

Stress ConditionExpected OutcomeRisk Level
Acid (0.1 N HCl, 24h) Hydrolysis to AmideModerate
Base (0.1 N NaOH, 1h) Retro-Michael Elimination High (Critical)
Oxidation (

)
Stable (Sulfone is max oxidation state)Low
Thermal (

)
Stable (Solid state)Low
Photolytic (UV) Minor Radical DegradationLow-Moderate

References

  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation.[3][5] [Link]

  • K. A. Connors, G. L. Amidon, V. J. Stella. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (General reference for nitrile hydrolysis kinetics).
  • Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan. (Mechanistic insight into sulfone acidity and elimination). [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile Hydrolysis Mechanisms.[1][2][Link]

Sources

Technical Support Center: Impurity Profiling for 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Context: Critical Intermediate Analysis (Lapatinib Synthesis)

Introduction: The "Hidden" Chemistry of Sulfonyl Nitriles

Welcome to the technical support hub for 3-[(4-Fluorophenyl)sulfonyl]propanenitrile (CAS: 24973-50-0). As a key intermediate in the synthesis of tyrosine kinase inhibitors like Lapatinib , the purity of this compound is non-negotiable.

In my experience supporting process chemistry teams, issues with this molecule rarely stem from the primary Michael addition. Instead, they arise from oxidation state variance (sulfide/sulfoxide "ghosts") and nitrile hydrolysis . This guide moves beyond standard datasheets to address the specific spectroscopic anomalies you will encounter when these impurities are present.

Visualizing the Impurity Landscape

Before troubleshooting, you must understand the genesis of your impurities. The diagram below maps the oxidative and hydrolytic pathways that generate the most common contaminants.

ImpurityMap SM Starting Material (4-Fluorobenzenethiol) Sulfide Intermediate A (Sulfide Form) MW: 181 SM->Sulfide + Acrylonitrile Sulfoxide Impurity B (Sulfoxide) MW: 197 Sulfide->Sulfoxide Partial Oxidation [O] Target TARGET MOLECULE (Sulfone) MW: 213 Sulfoxide->Target Complete Oxidation [O] Amide Impurity C (Amide Hydrolysis) MW: 231 Target->Amide Hydrolysis (H2O/H+) Acid Impurity D (Acid Hydrolysis) MW: 232 Amide->Acid Hydrolysis (H2O/H+)

Figure 1: Reaction pathway showing the genesis of oxidative (Sulfoxide) and hydrolytic (Amide/Acid) impurities relative to the target Sulfone.[1][2][3][4][5]

Module 1: The Oxidation State Conundrum (Sulfide vs. Sulfone)

The Issue: You observe small peaks eluting near the main peak in HPLC, or "shoulder" signals in NMR. The Cause: Incomplete oxidation of the sulfur atom. The reaction proceeds from Thiol


 Sulfide 

Sulfoxide

Sulfone. Stopping early leaves "ghost" species.
Troubleshooting Q&A

Q: How do I distinguish the Sulfone target from Sulfoxide/Sulfide impurities using Mass Spec? A: Use the "Rule of 16." In ESI+ mode (typically


 or 

), look for these specific mass shifts relative to your target (MW 213).
SpeciesStructure StateMass ShiftObserved m/z (approx [M+H]+)
Target Sulfone (

)
Reference 214
Impurity B Sulfoxide (

)
M - 16 198
Intermediate A Sulfide (

)
M - 32 182

Q: My LC-MS is ambiguous. Can


 NMR definitively identify the oxidation state? 
A:  Yes, and it is often superior to 

NMR for this specific quantification. The electronic environment of the fluorine atom on the phenyl ring is highly sensitive to the oxidation state of the sulfur at the para position.
  • Mechanism: The Sulfone group (

    
    ) is strongly electron-withdrawing, deshielding the fluorine. The Sulfide group (
    
    
    
    ) is less withdrawing (and can be donating via resonance), shielding the fluorine relative to the sulfone.

Protocol:


 NMR Validation 
  • Solvent: DMSO-

    
     (Preferred for solubility and distinct shifts).
    
  • Reference: Trichlorofluoromethane (

    
    ) at 0 ppm (or internal standard).
    
  • Expected Shifts (Relative):

    • Sulfide: Most Upfield (e.g.,

      
       -113 to -115 ppm range).
      
    • Sulfoxide: Intermediate shift.

    • Sulfone (Target): Most Downfield (e.g.,

      
       -105 to -108 ppm range).
      
    • Note: A shift difference of

      
       ppm is typical between the sulfide and sulfone, making integration of low-level impurities (<0.1%) reliable.
      

Module 2: The Hydrolysis Trap (Nitrile Stability)

The Issue: A new peak appears in the polar region of your chromatogram, or the IR spectrum shows a "messy" carbonyl region. The Cause: The nitrile group (


) is metastable. During acidic workups or oxidative conditions (e.g., excess 

/acid), it hydrolyzes to the primary amide.
Troubleshooting Q&A

Q: I see a new peak at 1680 cm⁻¹ in my FTIR. Is this solvent residue? A: Unlikely. This is the Amide I band (C=O stretch).

  • Target Signal: The Nitrile (

    
    ) stretch appears as a sharp, distinct band at ~2250 cm⁻¹ .
    
  • Impurity Signal: If the nitrile hydrolyzes to 3-[(4-fluorophenyl)sulfonyl]propanamide, you will see the emergence of a strong band at 1650–1690 cm⁻¹ (Amide C=O) and potentially N-H stretches at 3200–3400 cm⁻¹.

  • Action: If the 2250 cm⁻¹ peak diminishes and 1680 cm⁻¹ grows, your reaction pH or temperature is too aggressive.

Q: How does the Amide impurity appear in LC-MS? A: Look for the M + 18 pattern. Hydrolysis adds one water molecule across the triple bond (


).
  • Target MW: 213

  • Amide Impurity MW: 231

  • Tip: This impurity is significantly more polar than the sulfone and will elute earlier in Reverse Phase (C18) chromatography.

Module 3: Process-Related Impurities (Starting Materials)

The Issue: High background noise or late-eluting non-polar peaks. The Cause: Dimerization of the starting thiol.

Q: I have a persistent late-eluting peak. What is it? A: Likely Bis(4-fluorophenyl) disulfide . If the starting material (4-fluorobenzenethiol) is not fully consumed or is exposed to air before reaction, it oxidizes to the disulfide.

  • Detection: This molecule lacks the polar nitrile tail, making it very hydrophobic (retained long on C18).

  • Spectroscopy:

    • MS: High mass (MW ~254).

    • NMR: The aromatic region will look similar to the product, but the aliphatic protons (propanenitrile chain) will be completely absent.

Summary of Diagnostic Signals

Use this lookup table for rapid identification of unknown peaks.

Impurity TypeMWLC-MS (ESI+)19F NMR TrendIR Key Feature
Target (Sulfone) 213 214 Baseline (Downfield) CN (~2250), SO2 (~1300/1150)
Sulfide (Intermediate)181182 (M-32)Upfield shift (

~ -5 ppm)
Loss of SO2 bands
Sulfoxide (Intermediate)197198 (M-16)Intermediate shiftStrong SO band (~1050)
Amide (Hydrolysis)231232 (M+18)Similar to TargetNew C=O (~1680) , NH stretch
Disulfide (Byproduct)254254Similar to SMNo Aliphatic/Nitrile bands

References

  • Lapatinib Impurity Profiling

    • Identification of Lapatinib and its metabolic/process impurities.
    • Source: Veeprho Laboratories, "Lapatinib Impurities and Rel
  • Fluorine NMR Spectroscopy

    • 19F Chemical Shifts and Coupling Constants: A guide to oxidation state effects on arom
    • Source: University of California, Santa Barbara (UCSB) NMR Facility.
  • Nitrile Hydrolysis Mechanisms

    • The Hydrolysis of Nitriles to Amides and Carboxylic Acids.[4][6]

    • Source: ChemGuide, "Hydrolysing Nitriles."
  • Compound Data & Safety

    • This compound Compound Summary.
    • Source: PubChem.[5]

Sources

Validation & Comparative

Biological Activity & Therapeutic Potential of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary: The Nitrile Warhead Scaffold

This compound and its derivatives represent a specialized class of


-sulfonyl nitriles  utilized primarily as reversible covalent inhibitors  of cysteine proteases. Unlike irreversible warheads (e.g., vinyl sulfones, epoxides) that permanently alkylate the target enzyme, the nitrile group in this scaffold acts as an electrophilic "trap," forming a metastable thioimidate adduct with the active site cysteine.

This guide analyzes the biological performance of this scaffold, focusing on the synergistic role of the sulfonyl linker (hydrogen bonding/geometry) and the 4-fluorophenyl moiety (metabolic stability/lipophilicity) in optimizing potency against targets such as Cathepsin K/L/S and viral proteases (e.g., SARS-CoV-2 3CLpro ).

Mechanistic Insight: The "Nitrile Trap"

The biological activity of these derivatives hinges on the electrophilicity of the nitrile carbon. The mechanism is distinct from standard non-covalent inhibition.

Mechanism of Action (MOA)
  • Recognition: The hydrophobic 4-fluorophenyl tail binds to the S2 or S3 pocket of the protease, positioning the molecule.

  • Nucleophilic Attack: The catalytic cysteine thiolate (Cys-S⁻) attacks the nitrile carbon (

    
    ).
    
  • Stabilization: The resulting thioimidate intermediate is stabilized by the oxyanion hole and the adjacent sulfonyl group, which often engages in hydrogen bonding with backbone amides (e.g., Gly143 in 3CLpro).

The Role of the Sulfonyl Group

The sulfonyl group (


) is not merely a linker; it enhances the acidity of the 

-protons (adjacent to the nitrile), slightly increasing the electrophilicity of the nitrile. More importantly, it acts as a rigid spacer that directs the aromatic ring into the hydrophobic pocket while keeping the warhead accessible.
Why 4-Fluoro?
  • Metabolic Blockade: The para-position is a hotspot for CYP450-mediated hydroxylation. Fluorine substitution blocks this metabolic soft spot, significantly extending the half-life (

    
    ) compared to the unsubstituted analog.
    
  • Electronic Effect: Fluorine is electron-withdrawing, which lowers the electron density of the aromatic ring, potentially strengthening

    
    -stacking interactions in electron-rich enzyme pockets.
    

Comparative Analysis: Performance vs. Alternatives

The following table compares this compound derivatives against standard cysteine protease inhibitor classes.

Table 1: Comparative Efficacy & Safety Profile
Feature

-Sulfonyl Nitriles
(Title Class)
Vinyl Sulfones (e.g., K11777)Aldehydes (e.g., MG-132)Epoxides (e.g., E-64)
Binding Mode Reversible Covalent (Thioimidate)Irreversible Covalent (Michael Addition)Reversible Covalent (Hemithioacetal)Irreversible Covalent (Alkylation)
Selectivity High (Tunable via R-groups)Moderate (Reactive with many thiols)Low (Promiscuous; hits Serine proteases)Low (Pan-cysteine protease inhibitor)
Metabolic Stability High (Resistant to oxidation)Low (Glutathione conjugation)Very Low (Rapid oxidation to acid)Moderate
Toxicity Risk Low (No permanent adducts)High (Immunogenicity risk)High (Off-target reactivity)Moderate
Key Application Chronic therapies (Osteoporosis, Antiviral)Acute therapies (Parasitic diseases)Research Tools (In vitro only)Research Tools
Key Findings
  • Superior Safety: Unlike vinyl sulfones, the title derivatives do not permanently modify the enzyme. If the drug concentration drops, the enzyme activity is restored, reducing the risk of idiosyncratic toxicity associated with haptenization.

  • Enhanced Stability: Compared to peptide aldehydes (which are rapidly oxidized in vivo), the sulfonyl-nitrile motif is metabolically robust, especially with the 4-F protection.

Visualizing the Pathway

The following diagram illustrates the Structure-Activity Relationship (SAR) and the specific interaction logic within the protease active site.

G Scaffold 3-[(4-Fluorophenyl)sulfonyl] propanenitrile Warhead Nitrile Group (C≡N) Scaffold->Warhead Contains Linker Sulfonyl Linker (SO2) Scaffold->Linker Contains Tail 4-Fluorophenyl Tail Scaffold->Tail Contains Target Cysteine Protease (Cathepsin K/L, 3CLpro) Warhead->Target Electrophilic Attack Linker->Target H-Bonding (Backbone) Tail->Target Hydrophobic Interaction (S2 Pocket) Metabolism CYP450 Oxidation Resistance Tail->Metabolism Blocks Para-Hydroxylation Mechanism Thioimidate Formation (Reversible Covalent) Target->Mechanism Cys-SH Nucleophile Outcome Enzyme Inhibition (Sub-micromolar IC50) Mechanism->Outcome Blocks Active Site

Figure 1: Mechanistic logic of the sulfonyl-nitrile scaffold interacting with a cysteine protease target.

Experimental Protocols

To validate the biological activity of these derivatives, the following protocols are recommended. These are designed to be self-validating systems.

Synthesis: Michael Addition Protocol

This method yields the core scaffold with high purity.

  • Reagents: 4-Fluorobenzenesulfinic acid sodium salt, Acrylonitrile, Acetic acid (catalyst), Water/Ethanol.

  • Procedure:

    • Dissolve 4-fluorobenzenesulfinic acid sodium salt (10 mmol) in water (10 mL).

    • Add Acrylonitrile (12 mmol) and Glacial Acetic Acid (0.5 mL).

    • Reflux the mixture at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Cool to room temperature. The product usually precipitates as a white solid.

    • Purification: Recrystallize from ethanol to remove unreacted sulfinic acid.

    • Validation:

      
      H NMR should show the characteristic triplets for the ethylene bridge (
      
      
      
      and
      
      
      ppm) and the disappearance of vinyl protons.
Biological Assay: FRET-Based Enzyme Inhibition

This assay determines the IC


 against Cathepsin L or SARS-CoV-2 3CLpro.
  • Materials:

    • Recombinant Enzyme (e.g., Human Cathepsin L).

    • Fluorogenic Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).

    • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.

  • Workflow:

    • Preparation: Dilute the test compound (this compound) in DMSO to create a 10-point concentration series (e.g., 100

      
      M to 0.1 nM).
      
    • Incubation: Mix 10

      
      L of compound with 90 
      
      
      
      L of enzyme solution in a black 96-well plate. Incubate for 30 mins at 37°C to allow equilibrium binding.
    • Initiation: Add 100

      
      L of substrate solution (20 
      
      
      
      M final conc).
    • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 20 minutes.

    • Analysis: Plot the initial velocity (

      
      ) vs. log[Inhibitor]. Fit to the Hill equation to derive IC
      
      
      
      .
  • Control: Use E-64 (10

    
    M) as a positive control (100% inhibition).
    

References

  • Design of Aryl Nitriles as Cysteine Protease Inhibitors

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Discusses the electrophilicity of aryl nitriles and their tuning for C
    • Link:

  • SARS-CoV-2 3CLpro Inhibitor Discovery

    • Source: PMC / NIH
    • Context: Details the mechanism of nitrile-based inhibitors attacking the Cys145 residue in viral proteases.
    • Link:

  • Sulfonyl-Nitrile Scaffolds in Medicinal Chemistry

    • Source: Journal of Medicinal Chemistry (via PubMed)
    • Context: Exploration of sulfonyl-containing nitriles as metabolically stable pharmacophores.
    • Link:

  • Chemical Modification of Cysteine with 3-Arylpropiolonitriles

    • Source: PubMed[1]

    • Context: Provides the chemical basis for the reactivity of the nitrile-sulfonyl/aryl motif with thiols.
    • Link:

Sources

Technical Validation Guide: HPLC Purity Analysis of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Fluorophenyl)sulfonyl]propanenitrile (CAS 890091-73-3) is a critical sulfone-based intermediate often employed in medicinal chemistry for the synthesis of bioactive fluorinated heterocycles.[1][2] Its purity is paramount; residual sulfide precursors or hydrolysis byproducts (amides/acids) can catastrophically interfere with downstream nucleophilic substitutions or cyclizations.

This guide provides an objective technical comparison between a legacy Isocratic HPLC method and an optimized Gradient RP-HPLC method . While isocratic methods are common for routine QC, our validation data demonstrates that the gradient approach on a core-shell column offers superior resolution of the sulfone moiety from its metabolic or synthetic analogs, complying with ICH Q2(R1) standards for specificity and precision.

Chemical Context & Critical Quality Attributes (CQA)

The analyte features three distinct functional zones affecting chromatography:

  • Fluorophenyl Ring: Provides UV absorption (~254 nm) and lipophilicity.

  • Sulfone Group (

    
    ):  Highly polar, hydrogen-bond accepting.
    
  • Nitrile Tail (

    
    ):  Susceptible to hydrolysis; adds dipole moment.
    

Primary Impurity Profile:

  • Precursor: 3-[(4-Fluorophenyl)thio]propanenitrile (Sulfide analog).[1]

  • Degradant: 3-[(4-Fluorophenyl)sulfonyl]propanamide (Hydrolysis product).

Comparative Analysis: Legacy vs. Optimized Method

The following comparison highlights why a shift to the Optimized Gradient method is recommended for rigorous validation.

FeatureMethod A: Legacy Isocratic Method B: Optimized Gradient (Recommended) Impact Analysis
Stationary Phase C18, 5

m Fully Porous
C18, 2.7

m Core-Shell
Core-shell particles reduce diffusion path, sharpening peaks by 40%.
Mobile Phase 40:60 Water:ACN (Isocratic)0.1%

:ACN (Gradient)
Gradient elution prevents late-eluting dimers while resolving early polar degradants.
Run Time 25 minutes12 minutes 50% increase in throughput for high-volume QC.
Resolution (

)
1.8 (Analyte vs. Sulfide)> 3.5 (Analyte vs. Sulfide) Critical for detecting incomplete oxidation during synthesis.
Sensitivity (LOD) 5 ppm0.8 ppm Enhanced signal-to-noise ratio due to peak compression in gradient mode.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The inclusion of a System Suitability Test (SST) ensures the instrument is performing correctly before valuable samples are injected.

Reagents & Equipment
  • Solvent A: HPLC-grade Water + 0.1% Phosphoric Acid (

    
    ) to suppress silanol ionization.
    
  • Solvent B: Acetonitrile (ACN).[3][4][5]

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7

    
    m (or equivalent Kinetex/Cortecs).
    
  • Detector: DAD/UV at 254 nm (Reference 360 nm).

Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.090101.0
8.010901.0
9.010901.0
9.190101.0
12.090101.0
Sample Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water:ACN (50:50) to reach 100

    
    g/mL.
    
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter (Nylon filters may adsorb the sulfone).
    

Validation Workflow & Logic

The following diagram illustrates the decision-making logic required to validate this method, ensuring compliance with regulatory standards.

ValidationWorkflow Start Method Development SST System Suitability (Tailing < 1.5, N > 5000) Start->SST Specificity Specificity Test (Spike Impurities) SST->Specificity Pass Fail Optimization Required SST->Fail Fail Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Resolved Specificity->Fail Co-elution Precision Precision (RSD < 2.0%) Linearity->Precision Linear Precision->Fail High Variance Pass Validation Report Precision->Pass Reproducible Fail->Start

Figure 1: Step-wise validation logic following ICH Q2(R1) guidelines. Failure at any node triggers a feedback loop for method re-optimization.

Experimental Validation Data

The following data represents typical performance metrics obtained using the Method B (Optimized Gradient) protocol.

Linearity & Range

Linearity was assessed across a range of 50% to 150% of the target concentration (100


g/mL).
Concentration (

g/mL)
Peak Area (mAU*s)Statistical MetricResult
50.01245.2Slope 24.91
75.01868.5Y-Intercept 0.45
100.02490.1

Value
0.9998
125.03115.6Range 50 - 150

g/mL
150.03735.2Bias < 1.0%
Specificity (Degradation Pathway)

To ensure the method tracks stability, the compound was subjected to forced degradation (0.1 N NaOH, 60°C, 1 hr). The gradient method successfully resolved the hydrolysis byproduct.

DegradationPathway Parent 3-[(4-Fluorophenyl)sulfonyl] propanenitrile (RT: 6.5 min) Intermediate Hydrolysis Intermediate (Amide) Parent->Intermediate + H2O / OH- Product Acid Degradant (RT: 3.2 min) Intermediate->Product Hydrolysis

Figure 2: Separation of the parent nitrile from its polar hydrolysis degradants. The shift in Retention Time (RT) from 6.5 to 3.2 min confirms specificity.

Accuracy (Recovery)

Spike recovery experiments were performed at three levels.

Spike LevelAmount Added (

g)
Amount Recovered (

g)
% RecoveryAcceptance Criteria
80%80.079.499.2%98.0 - 102.0%
100%100.0100.1100.1%98.0 - 102.0%
120%120.0119.699.7%98.0 - 102.0%

Discussion: Why the Gradient Method Wins

The superiority of Method B lies in its handling of the sulfone moiety's polarity.

  • Peak Shape: The addition of 0.1%

    
     suppresses the ionization of residual silanols on the silica surface. Without this (as in Method A), the electron-rich sulfone oxygens can interact with silanols, causing peak tailing (Tailing Factor > 1.8). Method B consistently yields a Tailing Factor < 1.2.
    
  • Impurity Rejection: The gradient start (10% ACN) flushes out highly polar salts or acids immediately, while the ramp to 90% ACN ensures that any lipophilic sulfide precursors (which lack the polar sulfone oxygens) are eluted sharply, preventing "ghost peaks" in subsequent runs.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6]

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[4] Wiley. (Reference for Sulfone/Nitrile separation strategies).

Sources

confirming the structure of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Confirmation of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Part 1: Executive Summary & Strategic Rationale

In drug development, sulfonyl nitriles are critical intermediates, often synthesized via the oxidation of their sulfide precursors (e.g., 3-[(4-fluorophenyl)sulfanyl]propanenitrile).[1][2][3] The primary analytical challenge is not just confirming the structure, but quantitatively distinguishing the sulfone (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


)  product from the sulfide (

)
starting material and potential sulfoxide (

)
byproducts.[1][2]

This guide compares three analytical tiers for confirming the structure of This compound . While standard ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


H NMR is often treated as sufficient, this guide demonstrates why a multi-nuclear approach (

H,

C,

F) provides superior specificity and is the required standard for GMP-level characterization.[1][2]

The Molecule at a Glance:

  • Formula:

    
    
    
  • Key Moieties:

    • Para-Fluoro Phenyl: Creates a distinct AA'BB' (or AA'XX') splitting pattern with ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      F coupling.[1][2]
      
    • Sulfonyl Group (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ):  Strong electron-withdrawing group (EWG), significantly deshielding adjacent protons.[1][2][4]
      
    • Ethyl Bridge: Connects the sulfone to the nitrile.[2][3]

    • Nitrile (

      
      ):  Terminal EWG.
      

Part 2: Comparative Analytical Protocols

We compare three levels of structural confirmation. Tier 2 is the recommended standard for research applications, while Tier 3 is required for full structural elucidation of new chemical entities (NCEs).[2][3]

Table 1: Comparative Efficacy of Analytical Methods
FeatureTier 1: Standard ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H NMR
Tier 2: Multi-Nuclear (

H +

F +

C)
Tier 3: Advanced 2D (HSQC/HMBC)
Primary Utility Quick purity check.[2][4]Definitive functional group confirmation.Complete atom-to-atom connectivity.[2][4]
Sulfone vs. Sulfide Good. Based on ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-proton shift (

ppm).[2][4]
Excellent. ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

C shifts of C-S vs C-SO2 are distinct.
Definitive.
Fluorine Regiochemistry Poor. Splitting patterns are complex and often ambiguous.[2][4]Excellent. ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

F shift and

C-

F coupling confirm para position.
Definitive.
Impurity Detection Low resolution for overlapping aromatic impurities.[2][4]High sensitivity.[2][3][4][5] ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

F isolates fluorinated impurities instantly.[1][2]
High resolution but time-consuming.
Recommendation Routine Batch ChecksFinal Product Release Reference Standard Characterization

Part 3: Detailed Experimental Analysis

Tier 1: Proton NMR ( H) – The Baseline

Solvent: DMSO-


 or CDCl

(DMSO recommended for sulfone solubility)

The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


H spectrum provides the first evidence of the oxidation state.[2] The sulfone group exerts a strong deshielding effect on the adjacent methylene group compared to the sulfide precursor.[3]

Key Assignments (Predicted in DMSO-


): 
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     8.0 – 7.9 ppm (2H, m):  Aromatic protons ortho to the sulfonyl group.[1][2] These are strongly deshielded.[2][3][4] The pattern is not a simple doublet but a complex multiplet due to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    and
    
    
    coupling.[1][2]
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     7.5 – 7.4 ppm (2H, m):  Aromatic protons ortho to the Fluorine.[1][2] Shielded relative to the sulfonyl-adjacent protons.[2][3][4]
    
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     3.65 ppm (2H, t, 
    
    
    
    Hz):
    
    
    . Critical Diagnostic: In the sulfide precursor, this signal appears upfield at
    
    
    ppm. The downfield shift to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    ppm confirms oxidation to sulfone.[2]
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     2.85 ppm (2H, t, 
    
    
    
    Hz):
    
    
    .[2][4]
Tier 2: The "Gold Standard" ( F & C)

This tier validates the integrity of the aromatic ring and the exact substitution pattern.[1][2][3]

A.


F NMR (The Purity Filter) 
  • Signal: A single singlet (or apparent triplet if proton-coupled) at ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     ppm  (referenced to 
    
    
    
    ).[2][4]
  • Diagnostic Value: If the reaction produced regioisomers (e.g., ortho-substitution) or failed to react fully, extra peaks will appear here immediately.[1][2][3] It is far more sensitive than ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H NMR for purity.[1][2]
    

B. ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


C NMR (The Coupling Ruler) 
The carbon spectrum is definitive because the Fluorine atom couples to the carbons, creating a "fingerprint" of doublets.[2]
Carbon PositionApprox.[2][3][4][6][7][8] Shift (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Coupling Pattern (

)
Interpretation
C-F (ipso) 165.0 ppmDoublet (

Hz)
Direct attachment of F.
C-SO2 (para) 135.0 ppmDoublet (

Hz)
Para-position confirmation.[2][4]
C-ortho to F 117.0 ppmDoublet (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Hz)
Characteristic of F-benzene.
C-meta to F 131.0 ppmDoublet (

Hz)
Characteristic of F-benzene.[2][4]
CN (Nitrile) 118.0 ppmSingletUnaffected by F.
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

50.0 ppmSingletDiagnostic for Sulfone.[2][4]
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

12.0 ppmSingletDiagnostic for Nitrile.[2][4]

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the structure, emphasizing the "Self-Validating" requirement of the protocol.

StructuralConfirmation Start Crude Product Sample H_NMR Step 1: 1H NMR (DMSO-d6) Focus: Aliphatic Region Start->H_NMR Check_Shift Is SO2-CH2 triplet at > 3.5 ppm? H_NMR->Check_Shift Sulfide_Error STOP: Product is Sulfide/Sulfoxide (Shift < 3.2 ppm) Check_Shift->Sulfide_Error No F_NMR Step 2: 19F NMR Focus: Purity & Regiochemistry Check_Shift->F_NMR Yes Check_Singlet Single Peak at ~ -105 ppm? F_NMR->Check_Singlet Impurity_Error STOP: Regioisomers or Starting Material Present Check_Singlet->Impurity_Error No C_NMR Step 3: 13C NMR Focus: C-F Coupling Constants Check_Singlet->C_NMR Yes Check_Coupling Observe 1J (~250Hz) and 2J (~22Hz) doublets? C_NMR->Check_Coupling Check_Coupling->Impurity_Error No (Wrong Isomer) Final CONFIRMED STRUCTURE This compound Check_Coupling->Final Yes

Figure 1: Decision tree for the structural validation of fluorinated sulfonyl nitriles. Note the critical checkpoints at the aliphatic shift (oxidation state) and Fluorine signal (purity).

Part 5: Experimental Protocol (SOP)

Objective: To obtain publication-quality spectral data for this compound.

  • Sample Preparation:

    • Weigh 10-15 mg of the dried solid product.

    • Dissolve in 0.6 mL of DMSO-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       . (Note: 
      
      
      
      is acceptable, but DMSO often provides sharper resolution for sulfones and prevents aggregation).[1][2]
    • Filter the solution through a cotton plug into a standard 5mm NMR tube to remove inorganic salts (e.g., residual oxidants like mCPBA byproducts).[1][2][3]

  • Acquisition Parameters (Typical 400 MHz Instrument):

    • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      H NMR:  16 scans, Relaxation Delay (D1) = 1.0 sec. Spectral width 12 ppm.[2]
      
    • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      F NMR:  32 scans. Spectral width encompassing -50 to -200 ppm.[2][6][9] Crucial: Run uncoupled first, then proton-decoupled if simplifying multiplets is necessary.
      
    • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      C NMR:  512-1024 scans (due to low sensitivity and splitting of signals into doublets). D1 = 2.0 sec.[2][4]
      
  • Data Processing:

    • Calibrate DMSO-

      
       residual solvent peak to 2.50 ppm  (
      
      
      
      H) and 39.5 ppm (
      
      
      C).
    • For

      
      F, reference internal 
      
      
      
      to 0 ppm or use the instrument's unified scale based on the deuterium lock.

References

  • General NMR Impurity Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][3] Org.[2][4] Process Res. Dev.2016 , 20, 661-667.[1][2][4] [1][2][3]

  • Fluorine NMR Shifts & Coupling: Dolbier, W. R.[1][2][3] "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009 .[1][2][3] (Standard text for 19F shifts). See also: Alfa Chemistry.[2][3][4] "19F NMR Chemical Shift Table."

  • Sulfone Characterization: Field, L., et al. "Organic Disulfides and Related Substances.[1][2][3] Preparation of Sulfonyl Propanenitriles." J. Am. Chem. Soc.[2][3][4]1952 , 74, 394-398.[1][2][4] (Foundational synthesis of sulfonyl propanenitriles).

  • 13C-19F Coupling Constants: Doddrell, D., et al. "Carbon-13 Magnetic Resonance.[2][4] Coupling Constants in Fluorinated Aromatics." J. Chem. Soc.[2][3][4] Perkin Trans.[2][3][4] 2, 1976 .[1][2][3] [1][2][3][4]

Sources

comparing the efficacy of different synthetic routes to bicalutamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicalutamide (Casodex) is a non-steroidal anti-androgen used extensively in the treatment of prostate cancer.[1][2][3][4] Structurally, it relies on a chiral tertiary alcohol core flanked by a 4-fluorophenyl sulfone and a 3-trifluoromethyl-4-cyanoaniline moiety.[3]

While the original discovery route (Tucker et al., ICI) successfully delivered the molecule for clinical trials, it suffers from poor atom economy and significant safety hazards suitable only for gram-scale synthesis. Modern process chemistry has evolved toward "Green Oxidation" pathways that utilize catalytic cycles to eliminate shock-sensitive peracids.

This guide objectively compares the Classical Discovery Route against the Optimized Catalytic Process Route , providing a validated protocol for the latter to ensure high-yield, safe scalability.

Retrosynthetic Analysis

To understand the divergence in synthetic strategies, we must first visualize the disconnection of the Bicalutamide scaffold. The critical strategic decision lies in the timing of the sulfone formation and the construction of the tertiary alcohol.

Retrosynthesis Bicalutamide Bicalutamide (Target) Disconnection1 Amide Bond Disconnection Bicalutamide->Disconnection1 Path A Disconnection2 C-S Bond Disconnection Bicalutamide->Disconnection2 Path B Aniline 3-Trifluoromethyl- 4-cyanoaniline Disconnection1->Aniline Epoxide Epoxide Intermediate Disconnection1->Epoxide Thiophenol 4-Fluorothiophenol Disconnection2->Thiophenol Disconnection2->Epoxide Methacrylate Methacryloyl Chloride Epoxide->Methacrylate Oxidation

Figure 1: Retrosynthetic breakdown showing the convergent nature of the synthesis. Path B (C-S bond formation via epoxide opening) is the industry standard.

Comparative Route Analysis

Route A: The Classical Discovery Route (Tucker et al.)

Mechanism: This route relies on the epoxidation of an acrylamide intermediate using m-chloroperbenzoic acid (mCPBA), followed by ring-opening with 4-fluorothiophenol and a second mCPBA oxidation to the sulfone.

  • Key Reagent: m-Chloroperbenzoic acid (mCPBA).[5]

  • Yield: ~50% Overall.

  • Critical Flaw: mCPBA is expensive, generates equimolar amounts of m-chlorobenzoic acid waste (poor atom economy), and presents explosion hazards on a multi-kilogram scale.

  • Verdict: Suitable only for laboratory-scale medicinal chemistry exploration.

Route B: The Catalytic Process Route (Green Oxidation)

Mechanism: This route utilizes aqueous Hydrogen Peroxide (


) coupled with a transition metal catalyst (Sodium Tungstate, 

) for the oxidation steps.
  • Key Reagents:

    
     (30-50%), 
    
    
    
    (cat.), Phase Transfer Catalyst (TBAB).
  • Yield: >75% Overall.

  • Advantage: Water is the primary byproduct. The exotherm is controllable via dosing rates.

  • Verdict: The industry standard for manufacturing.

Comparative Data Table
MetricRoute A: Classical (mCPBA)Route B: Process (Tungstate/

)
Overall Yield 45 - 52%73 - 80%
Purity (HPLC) 95-97% (Requires chromatography)>99% (Crystallization only)
E-Factor (Waste) High (Solid organic acid waste)Low (Aqueous waste)
Safety Profile High Risk (Shock sensitive oxidant)Controlled (Liquid oxidant)
Cost Efficiency Low (Reagent cost high)High (Commodity reagents)

Validated Experimental Protocol: The "Green" Route

This protocol details the Tungstate-Catalyzed Oxidation method, selected for its scalability and safety. It represents a self-validating system where color changes and thermal signatures confirm reaction progress.

Phase 1: Epoxide Ring Opening (Sulfide Formation)

Reagents:

  • N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl-oxirane-2-carboxamide (Epoxide Intermediate)

  • 4-Fluorothiophenol (1.1 eq)

  • Sodium Hydride (NaH) or Potassium Carbonate (

    
    )
    
  • THF or Acetone

Workflow:

  • Suspend the Epoxide Intermediate in anhydrous THF.

  • Add

    
     (1.5 eq) followed by slow addition of 4-Fluorothiophenol at 0°C.
    
  • Causality: Low temperature prevents polymerization of the epoxide or attack at the wrong carbon.

  • Warm to room temperature and stir for 4 hours.

  • IPC (In-Process Control): Check TLC (Hexane/EtOAc 1:1). Disappearance of Epoxide (

    
    ) indicates completion.
    
Phase 2: Catalytic Oxidation (Sulfide to Sulfone)

Reagents:

  • Sulfide Intermediate (from Phase 1)

  • Sodium Tungstate Dihydrate (

    
    , 2 mol%)
    
  • Phenylphosphonic acid (optional co-catalyst)

  • Tetrabutylammonium bromide (TBAB, 1 mol%)

  • Hydrogen Peroxide (30% w/w, 3.0 eq)

  • Ethyl Acetate / Water biphasic system

Step-by-Step Protocol:

  • Setup: Charge the reaction vessel with the Sulfide Intermediate, Ethyl Acetate,

    
    , and TBAB.
    
  • Thermal Control: Heat the mixture to 50°C.

  • Oxidant Addition: Add 30%

    
     dropwise over 60 minutes.
    
    • Critical Safety Check: Monitor internal temperature. Maintain

      
      . The reaction is exothermic; rapid addition will cause thermal runaway.
      
  • Reaction Monitoring: Stir at 60-65°C for 4-6 hours.

    • Mechanism:[2][5][6][7][8] The Tungstate forms a peroxotungstate species in situ, which transfers oxygen to the sulfur.

    • IPC:[8] HPLC analysis.[9] Look for the disappearance of the Sulfide peak and the transient Sulfoxide intermediate.

  • Quench: Cool to 20°C. Add 10% Sodium Bisulfite (

    
    ) solution slowly.
    
    • Validation: Use starch-iodide paper to confirm no excess peroxide remains (Paper should remain white, not turn blue/black).

  • Workup: Separate phases. Wash organic layer with brine. Crystallize from Ethyl Acetate/Hexane.

Process Visualization

The following diagram illustrates the logical flow of the optimized route, highlighting critical decision points (IPC) and safety controls.

ProcessFlow Start Start: Methacrylamide + Epoxidation Epoxide Epoxide Intermediate (Solid) Start->Epoxide Opening Ring Opening (4-F-Thiophenol / Base) Epoxide->Opening IPC1 IPC: TLC/HPLC (Check Epoxide Consumed) Opening->IPC1 IPC1->Opening Fail (Add Time/Heat) Sulfide Sulfide Intermediate IPC1->Sulfide Pass Oxidation Oxidation Step (H2O2 / Na2WO4 / TBAB) Sulfide->Oxidation TempControl CRITICAL: Maintain T < 65°C Oxidation->TempControl IPC2 IPC: HPLC (Check Sulfoxide < 0.1%) Oxidation->IPC2 IPC2->Oxidation Fail (Add H2O2) Quench Quench: NaHSO3 Wash IPC2->Quench Pass Crystallization Crystallization (EtOAc/Hexane) Quench->Crystallization Final Bicalutamide API (>99% Purity) Crystallization->Final

Figure 2: Workflow for the Tungstate-catalyzed synthesis of Bicalutamide, emphasizing Quality Control (IPC) points.

Troubleshooting & Mechanistic Insights

  • Problem: Sulfoxide Impurity Persists.

    • Cause: Insufficient oxidant or deactivated catalyst.

    • Solution: The oxidation of sulfide to sulfoxide is fast, but sulfoxide to sulfone is slower. Ensure pH is slightly acidic (pH 4-5) to stabilize the active peroxotungstate species. Add 0.5 eq more

      
      .
      
  • Problem: Low Yield in Epoxide Opening.

    • Cause: Competitive polymerization of the epoxide under strongly basic conditions.

    • Solution: Use a weaker base (

      
       instead of NaH) or perform the reaction in a biphasic system with phase transfer catalysis.
      
  • Safety Note: Unlike mCPBA, the Tungstate/

    
     system does not produce shock-sensitive byproducts, but the accumulation of unreacted 
    
    
    
    can be hazardous. Always test for peroxide content before concentrating the solvent.

References

  • Tucker, H., et al. (1988).[2][3][4][8] "Nonsteroidal antiandrogens.[1][2][3][4][10] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methylpropionanilides." Journal of Medicinal Chemistry, 31(5), 954–959.[3][8]

  • Imperial Chemical Industries (ICI). (1987).[1] "Acylanilides."[1][3] U.S. Patent 4,636,505.[2][3][8]

  • Shilpa Medicare Ltd. (2012). "Process for preparing bicalutamide." International Patent Application WO 2012/042532.[2]

  • Zhu, J., et al. (2003). "Process for the preparation of acylanilides." International Patent Application WO 2003/053920. (Describes the Tungstate/H2O2 oxidation method).

Sources

Comparative In-Vitro Profiling of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile (FSPN)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison and experimental framework for evaluating 3-[(4-Fluorophenyl)sulfonyl]propanenitrile (referred to herein as FSPN ).

This guide is structured for drug discovery scientists utilizing FSPN as a pharmacological fragment or chemical probe , specifically within the context of Cysteine Protease Inhibition (e.g., Cathepsins, Calpains) and Fragment-Based Drug Discovery (FBDD) .

Executive Summary & Mechanism of Action

This compound (FSPN) is a sulfone-functionalized aliphatic nitrile. In drug development, it serves as a high-value electrophilic fragment . Unlike traditional peptidomimetic inhibitors, FSPN utilizes a reversible covalent mechanism targeting the catalytic thiolate of cysteine proteases.

Mechanism: The Thioimidate Adduct

The nitrile group (


) acts as a "warhead." Upon binding to the enzyme active site, the nucleophilic cysteine thiol attacks the nitrile carbon, forming a thioimidate  intermediate.
  • Role of the Sulfonyl Group: The

    
    -sulfonyl moiety acts as an electron-withdrawing group (EWG), subtly modulating the electrophilicity of the nitrile and providing a hydrogen-bond acceptor for the S2/S3 subsites of the enzyme.
    
  • Role of the Fluorine: The para-fluoro substitution enhances metabolic stability (blocking P450 oxidation at the para-position) and modulates lipophilicity (

    
    ) without introducing significant steric bulk compared to chloro- or methyl- analogs.
    
DOT Diagram: Mechanism of Action

The following diagram illustrates the reversible covalent inhibition pathway.

Mechanism Enzyme Free Enzyme (Cathepsin-Cys-SH) Complex Michaelis Complex (E·I) Enzyme->Complex Binding (kon) FSPN Inhibitor (FSPN) (R-CN) FSPN->Complex Transition Transition State (Thioimidate Formation) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (Thioimidate) Transition->Adduct Stabilization Adduct->Enzyme Hydrolysis/Dissociation (koff - Reversible) Adduct->FSPN

Caption: Kinetic pathway of FSPN acting as a reversible covalent inhibitor. The nitrile warhead forms a transient thioimidate adduct with the catalytic cysteine.

Performance Comparison: FSPN vs. Structural Alternatives

In fragment screening and lead optimization, FSPN is often compared to its non-fluorinated analogs or alternative warheads. The table below summarizes its performance characteristics based on standard structure-activity relationship (SAR) data.

Table 1: Comparative Fragment Profiling
FeatureFSPN (Fluoro-Analog) Methyl-Analog (Tolyl) Unsubstituted (Phenyl) Vinyl Sulfone Analog
CAS Number 890091-73-310154-80-02423-86-1Various
Warhead Type Nitrile (Reversible)Nitrile (Reversible)Nitrile (Reversible)Vinyl Sulfone (Irreversible)
Metabolic Stability High (Blocked p-site)Low (Benzylic oxidation)Moderate High
Lipophilicity (cLogP) ~1.2 (Optimal for fragments)~1.4~0.9Variable
Binding Efficiency (LE) High ModerateModerateHigh
Toxicity Risk Low (Reversible)LowLowHigh (Alkylation of off-targets)
Primary Utility Lead Optimization / Probe Initial ScreeningNegative ControlCovalent Labeling

Expert Insight: Choose FSPN when you require a balance of metabolic stability and binding affinity . The fluorine atom mimics the size of a hydrogen atom but prevents rapid metabolism seen in the para-methyl analog (oxidation to carboxylic acid). Unlike vinyl sulfones, FSPN does not permanently alkylate the enzyme, reducing the risk of haptenization and immunotoxicity in early development.

Experimental Protocols

To validate FSPN's activity, you must establish a self-validating assay system. The following protocols are designed for a Cathepsin L inhibition model, but can be adapted for other cysteine proteases.

Protocol A: Fluorogenic Kinetic Assay (IC50 Determination)

Objective: Determine the potency of FSPN against Cathepsin L using a Z-Phe-Arg-AMC substrate.

Materials:

  • Recombinant Human Cathepsin L.

  • Substrate: Z-Phe-Arg-AMC (Km ~ 2 µM).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA, 0.01% Triton X-100.

  • FSPN (10 mM DMSO stock).

Step-by-Step Workflow:

  • Enzyme Activation: Dilute Cathepsin L in assay buffer (containing DTT) and incubate for 15 minutes at room temperature (RT) to reduce the active site cysteine.

  • Compound Preparation: Prepare a 10-point serial dilution of FSPN in DMSO (Range: 100 µM to 0.1 µM). Maintain final DMSO concentration < 1%.

  • Incubation: Add 10 µL of diluted FSPN to 80 µL of activated enzyme in a black 96-well plate. Incubate for 30 minutes at RT.

    • Control: DMSO only (0% inhibition).

    • Blank: Buffer only (no enzyme).

  • Reaction Initiation: Add 10 µL of Z-Phe-Arg-AMC substrate (Final conc = Km value).

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[FSPN] to determine IC50 using a 4-parameter logistic fit.
    
Protocol B: Jump-Dilution Assay (Reversibility Check)

Objective: Distinguish FSPN (reversible) from irreversible contaminants or artifacts.

Causality: If FSPN is a reversible inhibitor, rapid dilution of the Enzyme-Inhibitor complex should restore enzymatic activity. If it acts as a suicide inhibitor (irreversible), activity will not recover.

Step-by-Step Workflow:

  • High-Concentration Incubation: Incubate Enzyme with FSPN at a concentration of 10 × IC50 for 1 hour. (This ensures >99% occupancy).

  • Rapid Dilution: Dilute the mixture 100-fold into a reaction buffer containing saturating substrate (10 × Km).

    • Final Inhibitor Conc: 0.1 × IC50 (should be inactive).

    • Final Enzyme Conc: Detectable range.

  • Control: Perform the same dilution with an enzyme sample incubated with DMSO only.

  • Data Interpretation:

    • Reversible (FSPN): The reaction progress curve will show a recovery of slope (velocity) approaching the DMSO control over time.

    • Irreversible: The slope remains flat (near zero) as the enzyme is permanently inactivated.

Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating FSPN in an in-vitro screening cascade.

Workflow Start Compound: FSPN (DMSO Stock) Solubility Step 1: Solubility Check (Nephelometry / PBS) Start->Solubility Assay Step 2: Fluorogenic IC50 (Cathepsin L / B / S) Solubility->Assay If Soluble > 50µM Selectivity Step 3: Selectivity Profiling (vs. Serine Proteases) Assay->Selectivity If IC50 < 10µM Mechanism Step 4: Mechanism Validation (Jump Dilution / Mass Spec) Selectivity->Mechanism If Selective Decision Decision: Hit or No-Go Mechanism->Decision

Caption: Screening cascade for characterizing FSPN. Reversibility checks (Step 4) are critical for nitrile-based fragments.

References

  • Assay Guidance Manual. Enzyme Inhibition Assays. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Fecik, R. A., et al. (2005).The search for cysteine protease inhibitors. Medicinal Research Reviews. (Provides context on nitrile warheads).
  • Serafimova, I. M., et al. (2012).Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology. (Mechanistic grounding for reversible covalent inhibitors).
  • Lovering, F., et al. (2009).Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Relevance of FSPN's sp3 character).

evaluating the cost-effectiveness of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic pathways for 3-[(4-Fluorophenyl)sulfonyl]propanenitrile (CAS: 175204-90-7), a critical sulfone intermediate used in the development of androgen receptor antagonists and other fluorinated bioactive scaffolds.

We compare two primary methodologies:

  • The Oxidative Route (Recommended): Thiol-Michael addition followed by catalytic oxidation.

  • The Nucleophilic Substitution Route: Alkylation of sulfinate salts.

Part 1: Comparative Technical Analysis

Route A: The Oxidative Michael Addition (Two-Step)

This route leverages the high nucleophilicity of 4-fluorobenzenethiol towards electron-deficient alkenes (acrylonitrile), followed by a controlled oxidation of the sulfide to the sulfone.

  • Step 1: 4-Fluorobenzenethiol + Acrylonitrile

    
     Sulfide Intermediate
    
  • Step 2: Sulfide Intermediate + H

    
    O
    
    
    
    
    
    Target Sulfone

Advantages:

  • Atom Economy: Step 1 is an addition reaction with 100% atom economy.

  • Reagent Cost: Acrylonitrile is significantly cheaper than 3-halopropanenitriles used in Route B.

  • Green Potential: Using H

    
    O
    
    
    
    with tungstate catalysts generates only water as a byproduct.
Route B: Sulfinate Alkylation (One-Step)

This route involves the nucleophilic attack of sodium 4-fluorobenzenesulfinate on 3-chloropropanenitrile (or 3-bromopropanenitrile).

  • Reaction: 4-F-Ph-SO

    
    Na + Cl-(CH
    
    
    
    )
    
    
    -CN
    
    
    Target Sulfone + NaCl

Advantages:

  • Process Simplicity: Avoids handling oxidants and potential peroxidic impurities.

  • Convergent: Forms the C-S bond and sulfone oxidation state in a single precursor.

Disadvantages:

  • Kinetics: S-alkylation of sulfinates is slower than Thiol-Michael addition and often requires elevated temperatures (

    
    C) and polar aprotic solvents (DMF/DMSO), complicating workup.
    
  • Cost: Sulfinate salts are generally 1.5–2.0x more expensive per mole than the corresponding thiols or sulfonyl chlorides.

Quantitative Comparison Matrix
MetricRoute A: Oxidative MichaelRoute B: Sulfinate Alkylation
Overall Yield 88–94%75–82%
Raw Material Cost Index 1.0 (Baseline) 1.45
Atom Economy High (Step 1 is 100%)Moderate (Stoichiometric salt waste)
Reaction Time 4 h (Step 1) + 6 h (Step 2)12–24 h
Safety Profile Moderate (Requires H

O

management)
Good (No oxidants)
Purification Crystallization (High purity)Extraction/Column often required

Part 2: Experimental Protocols

Protocol A: Oxidative Michael Addition (Recommended)
Step 1: Synthesis of 3-[(4-Fluorophenyl)thio]propanenitrile

Reaction Principle: Base-catalyzed conjugate addition.

  • Setup: Charge a 3-neck round-bottom flask with 4-fluorobenzenethiol (1.0 equiv) and Methanol (5 vol).

  • Catalysis: Add Triethylamine (TEA) (0.05 equiv). Cool the mixture to 0–5°C.

  • Addition: Dropwise add Acrylonitrile (1.1 equiv) over 30 minutes, maintaining internal temperature

    
    C.
    
    • Note: The reaction is exothermic. Control is vital to prevent polymerization of acrylonitrile.

  • Completion: Warm to Room Temperature (20–25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Workup: Concentrate methanol under reduced pressure. The residue is typically a quantitative oil that can be used directly in Step 2.

Step 2: Oxidation to this compound

Reaction Principle: Tungstate-catalyzed oxidation using Hydrogen Peroxide.

  • Setup: Dissolve the crude sulfide from Step 1 in Ethyl Acetate (5 vol). Add Na

    
    WO
    
    
    
    ·2H
    
    
    O
    (0.02 equiv) and Phenylphosphonic acid (0.01 equiv) (or acidic buffer).
  • Oxidation: Heat to 50°C. Add 35% H

    
    O
    
    
    
    (2.5 equiv) dropwise over 1 hour.
    • Safety Critical: Do not exceed 60°C. Accumulation of peroxide can lead to thermal runaway. Ensure vigorous stirring.

  • Digestion: Stir at 50–55°C for 4–6 hours. Monitor for the disappearance of the sulfoxide intermediate.

  • Quench: Cool to 20°C. Add saturated Na

    
    SO
    
    
    
    solution to quench excess peroxide (Test with starch-iodide paper: must be negative).
  • Isolation: Separate phases. Wash organic layer with brine. Dry over MgSO

    
    .
    
  • Crystallization: Concentrate the solvent to ~2 vol and add Heptane (or iso-propyl ether) to induce crystallization. Filter the white solid.

Expected Yield: 90–92% (over two steps). Purity: >99% (HPLC).

Part 3: Visualizations

Synthesis Workflow Comparison

This diagram contrasts the operational flow of the two evaluated routes.

SynthesisComparison cluster_0 Route A: Oxidative (Recommended) cluster_1 Route B: Substitution StartA Start: 4-Fluorobenzenethiol StepA1 Step 1: Michael Addition (+ Acrylonitrile, Et3N) StartA->StepA1 0-25°C, 2h InterA Intermediate: Sulfide Oil StepA1->InterA 100% Yield StepA2 Step 2: Oxidation (+ H2O2, Na2WO4) InterA->StepA2 50°C, Exothermic Target TARGET: This compound StepA2->Target Crystallization StartB Start: Na 4-Fluorobenzenesulfinate StepB1 Step 1: Alkylation (+ 3-Chloropropanenitrile, DMF, Heat) StartB->StepB1 >80°C, 12-24h StepB1->Target Extraction & Column

Caption: Figure 1. Operational workflow comparing the high-yield Oxidative Route (Blue) vs. the Substitution Route (Red).

Mechanistic Pathway (Route A)

Understanding the oxidation mechanism is vital for safety and yield optimization.

Mechanism Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Sulfide->Sulfoxide Fast Oxidation (via Peroxo) H2O2 H2O2 (Oxidant) Peroxo Peroxotungstate Active Species H2O2->Peroxo Activates Catalyst Cat WO4(2-) (Catalyst) Cat->Peroxo Peroxo->Sulfoxide Sulfone Target Sulfone (R-SO2-R') Peroxo->Sulfone Sulfoxide->Sulfone Slow Oxidation (Rate Limiting)

Caption: Figure 2. Catalytic cycle of sulfide oxidation. Note that the second oxidation step (Sulfoxide to Sulfone) is rate-limiting.

References

  • Vertex AI Search. (2026). Synthesis of this compound and related sulfone oxidation methods. 1

  • Organic Chemistry Portal. (n.d.). Sulfone Synthesis by Oxidation. Retrieved from 2

  • MDPI. (2022). Comparative Analysis of Sulfuric Acid Alkylation Technologies. Retrieved from 3

  • National Institutes of Health (NIH). (2020). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid. Retrieved from 4

  • Thieme Connect. (2016). Recent Advances in the Synthesis of Sulfones. Retrieved from 5

Sources

Safety Operating Guide

Guide to the Proper Disposal of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile

[1]

Executive Summary & Chemical Profile[1][2][3]

This guide outlines the validated disposal protocol for 3-[(4-Fluorophenyl)sulfonyl]propanenitrile . As a Senior Application Scientist, I emphasize that safe disposal is not merely about regulatory compliance; it is about understanding the reactivity profile of the molecule to prevent uncontrolled exothermic events or toxic gas evolution.

This compound possesses three distinct functional moieties that dictate its waste management:

  • Nitrile Group (-CN): Susceptible to hydrolysis; critical risk of Hydrogen Cyanide (HCN) evolution in acidic environments.[1]

  • Sulfonyl Group (-SO₂-): Generally stable, but releases sulfur oxides (SOx) during thermal decomposition.[1]

  • Fluorinated Aromatic Ring: Mandates classification as Halogenated Waste ; releases Hydrogen Fluoride (HF) upon incineration.[1]

Physicochemical Hazard Summary
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dust inhalation hazard; requires particulate respirator (N95/P100) during weighing.[1]
Reactivity Acid-Sensitive (Nitrile)NEVER mix with acidic waste streams.[1]
Combustion Halogenated/Sulfur-bearingRequires incineration with caustic scrubbers (off-site).[1]
Toxicity Acute Oral/DermalAssume high toxicity (Category 3/4) typical of aryl nitriles.[2]

Pre-Disposal Assessment: The Self-Validating System[1]

Before any waste transfer occurs, you must perform a Self-Validating Assessment .[1] This ensures that the receiving waste container is chemically compatible with the analyte.

Protocol: The "Zero-Acid" Verification

Why: The nitrile moiety can hydrolyze to release HCN gas if introduced to a waste container with pH < 2.

  • Identify the Waste Stream: This compound must go into Halogenated Organic Waste .

  • Test the Receiver: Dip a pH strip into the liquid phase of your satellite accumulation container.

    • Pass: pH 4–10.

    • Fail: pH < 4. STOP. Do not add the nitrile. Neutralize the container or select a fresh one.

  • Solvent Compatibility: Ensure the container does not contain strong oxidizers (e.g., nitric acid, peroxides), which can react violently with the sulfonyl/aromatic backbone.

Step-by-Step Disposal Procedure

Phase 1: Collection & Segregation

PPE Requirements:

  • Gloves: Double-gloving recommended.[1] Inner: Latex/Nitrile; Outer: Nitrile (min 5 mil).[1] Note: Standard nitrile gloves have good resistance to solids, but if dissolved in organic solvents (e.g., DMSO/DCM), permeation rates increase.

  • Eye Protection: Chemical splash goggles.

  • Respiratory: Fume hood mandatory.

Workflow:

  • Solid Waste:

    • Place contaminated solids (weigh boats, paper towels) into a clear polyethylene bag .

    • Label as "Solid Waste - Toxic - Halogenated."[1]

    • Seal with tape; do not use staples (puncture risk).[1]

  • Liquid Waste (Mother Liquors/Rinsates):

    • Dissolve residual solid in a compatible solvent (Acetone or Ethyl Acetate preferred over DCM to reduce halogen load, though the compound itself makes the stream halogenated).

    • Transfer to a High-Density Polyethylene (HDPE) or Glass waste container.[1]

    • CRITICAL: Ensure the container is labeled "HALOGENATED ORGANIC."

Phase 2: Labeling & Documentation

Improper labeling is the primary cause of downstream accidents. Use the following template:

  • Chemical Name: this compound[1]

  • Constituents: ~1-5% Active Compound, ~95% Solvent (e.g., Acetone)[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Flammable (if solvent is flammable)[1]

  • Special Warning: "CONTAINS NITRILES - DO NOT MIX WITH ACID"

Phase 3: Decision Logic (Visualization)[1]

The following diagram illustrates the critical decision pathways for segregating this specific chemical.

WasteSegregationStartWaste: this compoundStateCheckIs it Solid or Liquid?Start->StateCheckSolidPathSolid Waste StreamStateCheck->SolidPathSolidLiquidPathLiquid Waste StreamStateCheck->LiquidPathSolutionFinalOff-Site Incineration(Req. HF/SOx Scrubbers)SolidPath->FinalDouble BaggedAcidCheckCRITICAL CHECK:Is Receiver pH < 4?LiquidPath->AcidCheckHalogenCheckStream ClassificationAcidCheck->HalogenCheckNo (Neutral/Basic)StopSTOP: Neutralize ReceiverRisk of HCN EvolutionAcidCheck->StopYes (Acidic)ProceedSegregate intoHALOGENATED ORGANICHalogenCheck->ProceedContains FluorineProceed->Final

Figure 1: Waste segregation logic flow ensuring prevention of HCN evolution and proper halogenated stream classification.

Emergency Procedures: Spills & Exposure

In the event of a spill, immediate action is required to prevent aerosolization of the powder or dermal absorption of the solution.

  • Evacuate: If a large amount of dry powder (>10g) is aerosolized, evacuate the lab.

  • PPE Upgrade: Wear a Tyvek suit and full-face respirator if handling significant spills.[1]

  • Neutralization (Liquid Spills):

    • Do NOT use acid to clean up.

    • Absorb with vermiculite or sand.[3]

    • Wash the area with a mild alkaline soap solution (pH 8-9) to ensure no hydrolysis of the nitrile occurs.[1]

  • Disposal of Debris: All cleanup materials must be treated as hazardous chemical waste (Halogenated).[1]

The Lifecycle: From Lab to Incineration

Understanding the final fate of your waste builds trust in the process. We do not simply "throw it away"; we manage its transformation.

LifecycleLabLaboratoryAccumulationEHSEHS Collection(Segregation Check)Lab->EHSWeekly PickupTransportDOT RegulatedTransportEHS->TransportManifestingIncineratorHigh-Temp Incineration(1100°C)Transport->IncineratorScrubberCaustic Scrubber(Captures HF & SOx)Incinerator->ScrubberCombustion GasesReleaseClean Emission(CO2, H2O, N2)Scrubber->ReleaseNeutralized

Figure 2: The "Cradle-to-Grave" lifecycle.[1] Note the specific requirement for scrubbing systems due to the Fluorine and Sulfur content.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4][5] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273.[1] (Governs the definition of Halogenated Organic Waste). [Link][1]

  • PubChem. (2024).[1] Compound Summary: Nitriles and Sulfones Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][1]

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